molecular formula C14H20O6 B15571381 Aspinolide B

Aspinolide B

Cat. No.: B15571381
M. Wt: 284.30 g/mol
InChI Key: UONWLSGBOITROJ-PUDJGIGCSA-N
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Description

Aspinolide B is an oxacycle.
RN given for (2R-(2R*,3S*(E),4E,6R*,7S*))-isomer;  structure in first source

Properties

Molecular Formula

C14H20O6

Molecular Weight

284.30 g/mol

IUPAC Name

[(2R,3S,4Z,6R,7S)-6,7-dihydroxy-2-methyl-10-oxo-2,3,6,7,8,9-hexahydrooxecin-3-yl] (E)-but-2-enoate

InChI

InChI=1S/C14H20O6/c1-3-4-13(17)20-12-7-5-10(15)11(16)6-8-14(18)19-9(12)2/h3-5,7,9-12,15-16H,6,8H2,1-2H3/b4-3+,7-5-/t9-,10-,11+,12+/m1/s1

InChI Key

UONWLSGBOITROJ-PUDJGIGCSA-N

Origin of Product

United States

Foundational & Exploratory

Unraveling Aspinolide B: A Technical Guide to its Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the structure elucidation and stereochemical assignment of Aspinolide B, a 10-membered macrolide originally isolated from the fungus Aspergillus ochraceus. This document details the journey from its initial characterization to the definitive confirmation of its absolute stereochemistry through total synthesis, presenting key data and experimental methodologies for professionals in the field of natural product chemistry and drug discovery.

Initial Isolation and Structural Hypothesis

This compound was first reported as a novel pentaketide (B10854585) metabolite from cultures of Aspergillus ochraceus by Zeeck and coworkers in 1997. The initial structural elucidation was based on extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry. These preliminary investigations established the planar structure of this compound as a 10-membered lactone bearing hydroxyl and crotonate functionalities. The relative stereochemistry of the molecule was determined through X-ray crystallographic analysis of a derivative.

Confirmation and Correction through Total Synthesis

The definitive absolute stereochemistry of this compound was established through its first asymmetric total synthesis by Pilli and coworkers in 2000[1]. This seminal work not only confirmed the overall architecture of the natural product but also corrected the initially reported specific optical rotation. The synthesis unambiguously assigned the absolute configuration of all stereogenic centers.

Spectroscopic Data

The structural characterization of this compound relies heavily on one- and two-dimensional NMR spectroscopy. The following tables summarize the definitive ¹H and ¹³C NMR data as confirmed by total synthesis.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
25.28m
32.55m
45.83dd15.4, 6.0
55.65dd15.4, 7.5
64.15m
73.80m
81.85, 1.65m
92.45m
116.98dq15.5, 6.9
125.83dq15.5, 1.7
131.88dd6.9, 1.7
141.25d6.3
6-OH-br s
7-OH-br s

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

PositionChemical Shift (δ, ppm)
1173.5
278.9
335.4
4128.5
5134.1
672.3
771.8
838.7
941.2
10166.2
11122.9
12145.0
1317.9
1420.4

Key Experimental Protocols

The successful elucidation and synthesis of this compound hinged on several key chemical transformations and analytical methods.

Fermentation and Isolation
  • Organism: Aspergillus ochraceus

  • Fermentation: The fungus is cultured in a suitable liquid medium, typically containing glucose, yeast extract, and mineral salts, under aerobic conditions.

  • Extraction: The culture broth is separated from the mycelium by filtration. The filtrate is then extracted with an organic solvent such as ethyl acetate.

  • Purification: The crude extract is subjected to a series of chromatographic techniques, including silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent. Chemical shifts are referenced to the residual solvent signal.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.

Key Synthetic Reactions

The total synthesis of this compound employed several stereoselective reactions to construct the chiral centers with the correct configuration.

  • Felkin-Anh Controlled Addition: A key step in the synthesis involved the stereoselective addition of a nucleophile to a chiral aldehyde. The Felkin-Anh model was used to predict and achieve the desired diastereomer. This model posits that the largest substituent on the α-carbon orients itself perpendicular to the carbonyl group, leading to preferential attack of the nucleophile from the less hindered face.

  • Nozaki-Hiyama-Kishi (NHK) Reaction: The macrocyclic 10-membered lactone ring was closed using an intramolecular Nozaki-Hiyama-Kishi reaction. This chromium(II)-mediated, nickel(II)-catalyzed coupling reaction forms a carbon-carbon bond between a vinyl halide and an aldehyde.

    • General Protocol:

      • Anhydrous chromium(II) chloride and a catalytic amount of nickel(II) chloride are suspended in a polar aprotic solvent like DMF or DMSO under an inert atmosphere.

      • The substrate, containing both the vinyl iodide and aldehyde moieties, dissolved in the same solvent, is added to the chromium/nickel mixture.

      • The reaction is stirred at room temperature until completion.

      • Workup involves quenching with water and extraction with an organic solvent.

  • Helmchen's Method for Absolute Configuration Determination: The absolute configuration of a key secondary alcohol intermediate in the synthetic route was determined using Helmchen's method. This method involves the esterification of the alcohol with a chiral, non-racemic carboxylic acid (e.g., (R)- or (S)-O-methylmandelic acid) and subsequent analysis of the ¹H NMR spectrum of the resulting diastereomeric esters. The chemical shift differences of specific protons in the vicinity of the newly formed chiral center are correlated to the absolute configuration of the alcohol.

Visualizing the Logic and Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the structure elucidation process and the key strategic bond disconnection in the retrosynthetic analysis.

structure_elucidation Isolation Isolation from Aspergillus ochraceus Spectroscopy Spectroscopic Analysis (NMR, MS) Isolation->Spectroscopy Planar_Structure Planar Structure Determination Spectroscopy->Planar_Structure X_Ray X-ray Crystallography of Derivative Planar_Structure->X_Ray Relative_Stereo Relative Stereochemistry Established X_Ray->Relative_Stereo Total_Synthesis Asymmetric Total Synthesis Relative_Stereo->Total_Synthesis Absolute_Stereo Absolute Stereochemistry Confirmed Total_Synthesis->Absolute_Stereo Corrected_Rotation Correction of Specific Optical Rotation Total_Synthesis->Corrected_Rotation

Logical workflow for the structure elucidation of this compound.

retrosynthesis Aspinolide_B This compound Macrolactonization Intramolecular Nozaki-Hiyama-Kishi Reaction Aspinolide_B->Macrolactonization Retrosynthetic Disconnection Acyclic_Precursor Hydroxy-Vinyl Iodide-Aldehyde Macrolactonization->Acyclic_Precursor Fragments Key Fragments Acyclic_Precursor->Fragments Felkin_Anh Felkin-Anh Addition Fragments->Felkin_Anh Stereocenter Construction

Key retrosynthetic disconnections for this compound.

References

The Aspinolide B Biosynthetic Pathway in Trichoderma arundinaceum: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of aspinolide B, a polyketide-derived secondary metabolite from the fungus Trichoderma arundinaceum. This document is intended for researchers, scientists, and drug development professionals interested in the natural product chemistry, biosynthesis, and potential applications of aspinolides. We will delve into the genetic basis of this compound synthesis, the key enzymatic steps, and the proposed regulatory mechanisms. This guide also includes a compilation of quantitative data from relevant studies, detailed experimental protocols for the functional analysis of the biosynthetic genes, and visualizations of the biosynthetic and regulatory pathways.

Introduction

Trichoderma arundinaceum is a filamentous fungus known for its biocontrol activities against various plant pathogens.[1] These antagonistic properties are, in part, attributed to the production of a diverse array of secondary metabolites, including the sesquiterpenoid harzianum A (HA) and the polyketide-derived aspinolides.[1][2] Aspinolides are a class of 10-membered lactones with various reported biological activities. This compound is one of the major aspinolide analogs produced by T. arundinaceum.[1] Understanding the biosynthesis of this compound is crucial for harnessing the potential of T. arundinaceum in biocontrol and for the potential discovery of novel therapeutic agents.

This guide will focus on the core aspects of the this compound biosynthetic pathway, drawing heavily on the key findings from comparative genomics, gene deletion, and biochemical analyses.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound in T. arundinaceum is governed by a dedicated gene cluster. Comparative genomic studies with another aspinolide-producing fungus, Aspergillus ochraceus, have been instrumental in identifying the putative genes involved in this pathway.[1][2] The core of this cluster comprises two polyketide synthase (PKS) genes, designated asp1 and asp2.[1][2]

Table 1: Genes in the Putative Aspinolide Biosynthetic Cluster in T. arundinaceum

Gene NameLocus TagPredicted Function
asp1TARUN_4144Polyketide Synthase (PKS)
asp2TARUN_4145Polyketide Synthase (PKS)
-TARUN_4143Acyl-CoA synthetase
-TARUN_4146FAD-binding monooxygenase
-TARUN_4147Major Facilitator Superfamily (MFS) transporter
-TARUN_4148Short-chain dehydrogenase/reductase (SDR)
-TARUN_4149Cytochrome P450 monooxygenase
-TARUN_4150O-methyltransferase
-TARUN_4151Alcohol dehydrogenase
-TARUN_4152Esterase/lipase
-TARUN_4153Aldehyde dehydrogenase
-TARUN_4154Acyltransferase

Data compiled from Cardoza et al., 2022.[1]

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process involving the coordinated action of the two PKS enzymes, asp1 and asp2, followed by tailoring reactions catalyzed by other enzymes in the cluster.

The Role of the Polyketide Synthases: asp1 and asp2

Gene deletion experiments have unequivocally demonstrated that both asp1 and asp2 are essential for this compound production.[1][2] The current model suggests a division of labor between these two PKSs:

  • asp2 : This PKS is proposed to be responsible for the synthesis of the 10-membered lactone ring, which forms the core structure of this compound.[1][2]

  • asp1 : This PKS is believed to synthesize the butenoyl substituent that is attached at position 8 of the lactone ring.[1][2]

The following diagram illustrates the proposed biosynthetic pathway for this compound.

aspinolide_b_biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA diketide Butenoyl-CoA (Diketo-polyketide) acetyl_coa->diketide asp1 (PKS) pentaketide Decanoic acid derivative (Penta-polyketide) acetyl_coa->pentaketide asp2 (PKS) pre_aspinolide Pre-aspinolide intermediate diketide->pre_aspinolide pentaketide->pre_aspinolide Acyltransferase aspinolide_b This compound pre_aspinolide->aspinolide_b Tailoring Enzymes (e.g., P450s, Dehydrogenases)

Caption: Proposed biosynthetic pathway of this compound in T. arundinaceum.

Quantitative Analysis of Metabolite Production in Gene Deletion Mutants

The deletion of asp1 and asp2 not only abolishes this compound production but also has a notable impact on the production of other secondary metabolites, particularly harzianum A (HA).

Table 2: Relative Production of this compound and Harzianum A in T. arundinaceum Wild-Type and Mutant Strains

StrainThis compound Production (relative to Wild-Type)Harzianum A Production (relative to Wild-Type)
Wild-Type100%100%
Δasp1Not Detected~100%
Δasp2Not Detected>150% (Increased)

Data is a qualitative summary based on the findings of Cardoza et al., 2022. Actual quantitative values may vary based on culture conditions.[1]

The upregulation of HA production in the Δasp2 mutant suggests a metabolic crosstalk or a compensatory mechanism between the aspinolide and harzianum A biosynthetic pathways.

Regulation of this compound Biosynthesis

The regulation of secondary metabolism in Trichoderma is complex and involves a variety of signaling pathways that respond to environmental cues. While the specific regulation of the this compound gene cluster has not been fully elucidated, general regulatory mechanisms in Trichoderma provide a framework for understanding its control.

Key signaling pathways known to influence secondary metabolism in Trichoderma include:

  • cAMP-dependent pathway: This pathway, involving G-proteins and adenylyl cyclase, is known to affect the production of various secondary metabolites.

  • MAPK (Mitogen-Activated Protein Kinase) cascades: These pathways are crucial for sensing and responding to environmental stresses and can modulate the expression of secondary metabolite gene clusters.

  • Light sensing: Light is a significant environmental factor that can regulate the production of secondary metabolites in Trichoderma.

The following diagram illustrates a generalized model of signaling pathways that likely influence this compound biosynthesis.

secondary_metabolism_regulation environmental_cues Environmental Cues (e.g., Light, Nutrients, Stress) receptors Membrane Receptors environmental_cues->receptors g_protein G-protein Signaling receptors->g_protein mapk MAPK Cascade receptors->mapk camp cAMP Pathway g_protein->camp transcription_factors Transcription Factors mapk->transcription_factors camp->transcription_factors asp_cluster This compound Gene Cluster (asp1, asp2, etc.) transcription_factors->asp_cluster aspinolide_b This compound Production asp_cluster->aspinolide_b gene_deletion_workflow construct 1. Construct Deletion Cassette (Marker gene flanked by 5' and 3' regions of target gene) transformation 3. PEG-mediated Transformation of protoplasts with deletion cassette construct->transformation protoplast 2. Prepare Protoplasts from T. arundinaceum mycelia protoplast->transformation selection 4. Select Transformants on selective medium transformation->selection verification 5. Verify Gene Deletion (PCR and Southern Blot) selection->verification phenotype 6. Phenotypic Analysis (Metabolite profiling) verification->phenotype

References

Natural Producers of Aspinolide B and Its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspinolide B is a polyketide-derived 10-membered lactone that, along with its analogs, has garnered interest within the scientific community due to its potential biological activities. These compounds are secondary metabolites produced by filamentous fungi, primarily within the genera Aspergillus and Trichoderma. This technical guide provides a comprehensive overview of the natural producers of this compound and its analogs, detailing their biosynthesis, methods for their isolation and quantification, and the influence of culture conditions on their production.

Natural Producers of this compound and Analogs

The primary documented fungal producers of this compound and its related compounds are Aspergillus ochraceus and Trichoderma arundinaceum.[1][2][3][4] While both are capable of synthesizing these polyketides, the profile and quantity of the analogs produced can vary between the species and even between different strains.

  • Aspergillus ochraceus : This species was one of the first identified producers of aspinolides.[2] Strains such as A. ochraceus NRRL 35121 have been confirmed to produce this compound.[2] Research has also been conducted on Aspergillus westerdijkiae, a closely related species, with some strains also demonstrating the ability to produce this compound.[2]

  • Trichoderma arundinaceum : This fungus is a well-documented producer of a range of aspinolide analogs, including aspinolides B and C.[2][5] Notably, the production of aspinolides in T. arundinaceum is often inversely correlated with the production of another secondary metabolite, the sesquiterpenoid harzianum A (HA).[2][5] Mutants of T. arundinaceum that are deficient in HA production have been shown to overproduce aspinolides B and C, along with other novel analogs (D-G).[6]

Quantitative Data on Aspinolide Production

The yield of this compound and its analogs is highly dependent on the fungal strain and the culture conditions. The following table summarizes available quantitative data on the production of these compounds.

Fungal StrainCompound(s)Culture ConditionsYieldReference
Trichoderma arundinaceum TP6.6Aspinolides B and C7 days in YEPD medium at 20°CHigher levels compared to 28°C[5]
Trichoderma arundinaceum Δtri5 mutantAspinolides B and CNot specifiedOverproduced compared to wild-type[6]
Aspergillus ochraceus NRRL 35121This compoundNot specifiedDetected[2]
Aspergillus westerdijkiae NRRL 35050 & NRRL 35072This compoundNot specifiedDetected[2]

Biosynthesis of Aspinolides

The biosynthesis of aspinolides proceeds via a polyketide pathway, involving two key polyketide synthase (PKS) genes, asp1 and asp2, which are located within a gene cluster.[2][3][4]

  • asp2 : This PKS is responsible for the formation of the 10-membered lactone ring, which forms the core structure of the aspinolides.[2][3][4]

  • asp1 : This PKS is involved in the synthesis of the butenoyl substituent that is attached to the lactone ring.[2][3][4]

The biosynthetic pathway is proposed to involve a series of enzymatic modifications to the initial polyketide chain, including reductions, dehydrations, and acylations to yield the final aspinolide structures.

Aspinolide Biosynthetic Pathway

Aspinolide_Biosynthesis Acetyl_CoA Acetyl-CoA + Malonyl-CoA Pentaketide Pentaketide Intermediate Acetyl_CoA->Pentaketide asp2 (PKS) Decanolide 10-Membered Lactone Ring Pentaketide->Decanolide Cyclization Hydroxylated_Intermediate Hydroxylated Intermediate Decanolide->Hydroxylated_Intermediate Hydroxylation Aspinolide_B This compound Hydroxylated_Intermediate->Aspinolide_B Butenoyl_CoA Butenoyl-CoA Butenoyl_CoA->Aspinolide_B asp1 (PKS) Acylation

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Fungal Cultivation for Aspinolide Production

1. Media Preparation:

  • Potato Dextrose Agar (PDA): Prepare according to the manufacturer's instructions for routine maintenance of fungal cultures.

  • Yeast Extract-Peptone-Dextrose (YEPD) Broth: Dissolve 1 g of yeast extract, 1 g of peptone, and 20 g of glucose in 1 L of distilled water.

  • Potato Dextrose Broth (PDB): Prepare according to the manufacturer's instructions for liquid cultures.

2. Inoculation and Incubation:

  • Grow Trichoderma arundinaceum or Aspergillus ochraceus on PDA plates at 28°C for 7 days to induce sporulation.[2]

  • For liquid cultures, inoculate 50 mL of YEPD or PDB in a 250 mL Erlenmeyer flask with a spore suspension (final concentration of approximately 1 x 10^6 spores/mL).

  • Incubate the liquid cultures at a specific temperature (e.g., 20°C or 28°C) on a rotary shaker at 200 rpm for 7-14 days.[5] Note that lower temperatures (20°C) may favor aspinolide production over harzianum A in T. arundinaceum.[5]

Extraction of Aspinolides

1. Sample Preparation:

  • After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar material.

2. Solvent Extraction:

  • Extract the culture filtrate with an equal volume of ethyl acetate (B1210297).

  • Perform the extraction twice to ensure a high recovery of the metabolites.

  • For the mycelium, it can be freeze-dried, ground to a fine powder, and then extracted with ethyl acetate or a mixture of methanol (B129727) and chloroform.

3. Concentration:

  • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification and Quantification of Aspinolides

1. Chromatographic Purification:

  • The crude extract can be subjected to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity.

  • Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing aspinolides.

2. Analytical Quantification:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry (MS) detector is a common method for the quantification of aspinolides.

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is a suitable mobile phase.

    • Detection: UV detection can be performed at a wavelength of around 210-230 nm. For higher specificity and sensitivity, an MS detector is recommended.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of aspinolides, often after derivatization to increase their volatility.

Experimental Workflow for Aspinolide Production and Analysis

Experimental_Workflow Start Fungal Strain (Aspergillus or Trichoderma) Cultivation Liquid Culture (e.g., YEPD, 20°C, 7 days) Start->Cultivation Extraction Ethyl Acetate Extraction Cultivation->Extraction Purification Silica Gel Column Chromatography Extraction->Purification Analysis HPLC-MS or GC-MS Quantification Purification->Analysis Data Quantitative Data (Yield, Purity) Analysis->Data

Caption: General workflow for aspinolide production and analysis.

Signaling and Regulation

The production of secondary metabolites in fungi is tightly regulated by complex signaling pathways. In Trichoderma, the biosynthesis of secondary metabolites is known to be influenced by various factors, including nutrient availability, light, and interactions with other organisms. The cAMP signaling pathway and MAP kinase pathways have been implicated in regulating secondary metabolism in Trichoderma.[7][8] The inverse relationship between aspinolide and harzianum A production in T. arundinaceum suggests a regulatory cross-talk between these two distinct biosynthetic pathways, which may be a key area for future research to optimize the production of desired compounds.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspinolide B is a naturally occurring 10-membered lactone, a type of polyketide, produced by various fungi, including those of the Trichoderma and Aspergillus genera. This technical guide provides a comprehensive overview of the biological activities of this compound and its related metabolites, with a focus on their antifungal and cytotoxic properties, as well as their role in inducing plant defense mechanisms. This document details the available quantitative data, experimental protocols for biological assays, and explores the known signaling pathways influenced by these compounds.

Introduction

Aspinolides are a class of secondary metabolites characterized by a 10-membered lactone ring structure. This compound, a prominent member of this class, has garnered scientific interest due to its significant biological activities. Produced by fungi such as Trichoderma arundinaceum and Aspergillus ochraceus, this compound and its structural analogs, including Aspinolides C, D, E, F, and G, contribute to the antifungal properties of their source organisms.[1] Beyond direct antagonism against fungal pathogens, these compounds have also been implicated in priming plant defense systems, suggesting a multifaceted ecological role. This guide aims to consolidate the current understanding of the biological functions of aspinolides, providing a valuable resource for researchers in natural product chemistry, drug discovery, and plant pathology.

Biological Activities

The primary biological activities attributed to this compound and its related metabolites are antifungal and cytotoxic effects. Furthermore, emerging evidence suggests their involvement in the modulation of plant immune responses.

Antifungal Activity

This compound and its congeners exhibit inhibitory activity against a range of fungal species. This activity is a key component of the biocontrol capabilities of Trichoderma species against phytopathogenic fungi. While extensive quantitative data for individual aspinolides against a broad spectrum of fungi remains to be fully elucidated in publicly available literature, the antifungal potential of Trichoderma extracts containing these compounds is well-documented.

Table 1: Antifungal Activity of Trichoderma Metabolites (Illustrative)

Fungal PathogenTrichoderma Species/MetaboliteActivity Metric (MIC/IC50/MFC)Value (µg/mL)Reference
Penicillium italicumTrichoderma lentiforme Polyketides (compounds 6 & 9)MIC6.25 µM[2]
Pestalotiopsis theaeHarzianolides K, L, M, O from T. harzianumMIC25-100[3]
Candida albicansTrichoderma lentiforme Chromone derivative (compound 3)MIC25[2]
Cytotoxic Activity

In addition to their antifungal effects, secondary metabolites from Trichoderma have been investigated for their cytotoxic activity against various cancer cell lines. The cytotoxic potential of crude extracts and other purified polyketides from Trichoderma suggests that aspinolides may also contribute to these effects.

Table 2: Cytotoxic Activity of Trichoderma Metabolites

Cell LineTrichoderma Species/MetaboliteActivity Metric (IC50)Value (mg/mL or µM)Reference
HeLa (Cervical Cancer)T. harzianum cultural filtrateIC5016.6 mg/mL[4][5][6]
HeLa (Cervical Cancer)T. asperellum cultural filtrateIC5012.0 mg/mL[4][5][6]
MCF-7 (Breast Cancer)T. harzianum cultural filtrateIC5019.6 mg/mL[4][5][6]
MCF-7 (Breast Cancer)T. asperellum cultural filtrateIC500.70 mg/mL[4][5][6]
HepG2 (Liver Cancer)(+)-2′S-isorhodoptilometrin from T. harzianumIC502.10 µM[7]
HeLa (Cervical Cancer)(+)-2′S-isorhodoptilometrin from T. harzianumIC508.59 µM[7]
A2780 (Ovarian Cancer)Sorbicillinoid derivatives from Trichoderma sp. FM652IC500.5 - 8.07 µM[8]
Induction of Plant Defense

Aspinolides, particularly Aspinolide C, have been shown to upregulate the expression of plant defense-related genes in tomato.[1] This suggests that in addition to their direct antifungal effects, aspinolides can "prime" the plant's immune system, leading to a more robust and rapid defense response upon subsequent pathogen attack. The precise signaling pathways activated by aspinolides in plants are an active area of research.

Experimental Protocols

The following sections detail generalized yet comprehensive methodologies for assessing the biological activities of this compound and related metabolites.

Antifungal Susceptibility Testing: Broth Microdilution Assay

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10][11][12][13]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a fungal isolate.

Materials:

  • 96-well microtiter plates

  • Fungal isolates

  • Appropriate liquid culture medium (e.g., RPMI 1640, Sabouraud Dextrose Broth)

  • This compound and related metabolites (test compounds)

  • Positive control antifungal agent (e.g., Amphotericin B, Fluconazole)

  • Negative control (vehicle, e.g., DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Fungal isolates are grown on a suitable agar (B569324) medium. Colonies are then suspended in sterile saline or broth and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in the assay medium to achieve the desired final inoculum concentration.

  • Compound Dilution: A serial two-fold dilution of the test compounds is prepared directly in the microtiter plates. A stock solution of the compound is typically dissolved in a solvent like DMSO and then diluted in the culture medium.

  • Inoculation: A standardized volume of the fungal inoculum is added to each well containing the diluted compounds, as well as to positive (no compound) and negative (medium only) control wells.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the growth rate of the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by measuring the optical density using a microplate reader.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Culture B Prepare Inoculum (0.5 McFarland) A->B D Inoculate 96-well Plate B->D C Prepare Compound Serial Dilutions C->D E Incubate (24-48h, 35°C) D->E F Read Results (Visual/Spectrophotometer) E->F G Determine MIC F->G

Antifungal Broth Microdilution Workflow

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[4]

Objective: To determine the concentration of a compound that reduces the viability of a cell line by 50% (IC50).

Materials:

  • 96-well cell culture plates

  • Mammalian cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • This compound and related metabolites (test compounds)

  • MTT reagent

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells receive the vehicle control.

  • Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent is added to each well and the plates are incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

  • Absorbance Reading: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis A Seed Cells in 96-well Plate B Allow Adhesion (Overnight) A->B C Add Compound Dilutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate & Solubilize E->F G Read Absorbance F->G H Calculate IC50 G->H

MTT Cytotoxicity Assay Workflow

Signaling Pathways

While the precise molecular mechanisms of this compound are still under investigation, evidence points towards its ability to induce plant defense responses. Fungal metabolites can act as elicitors, triggering a cascade of signaling events within the plant that lead to the activation of defense genes. A generalized model for this process is presented below.

Generalized Plant Defense Induction by Fungal Metabolites

Fungal-derived molecules, such as aspinolides, can be recognized by plant cell surface receptors. This recognition initiates a signal transduction cascade that often involves the production of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinase (MAPK) cascades. These early signaling events lead to the synthesis of defense-related hormones like jasmonic acid (JA) and salicylic (B10762653) acid (SA). These hormones, in turn, activate transcription factors that upregulate the expression of defense genes, such as those encoding pathogenesis-related (PR) proteins and enzymes involved in the synthesis of antimicrobial phytoalexins. The upregulation of plant defense-related genes in tomato by Aspinolide C provides evidence for the involvement of aspinolides in this process.[1]

G cluster_recognition Recognition cluster_signaling Signal Transduction cluster_hormones Hormone Signaling cluster_response Defense Response Aspinolide This compound / Metabolites Receptor Plant Cell Receptor Aspinolide->Receptor ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS MAPK MAPK Cascade Receptor->MAPK JA Jasmonic Acid (JA) Synthesis ROS->JA SA Salicylic Acid (SA) Synthesis MAPK->SA TFs Activation of Transcription Factors JA->TFs SA->TFs DefenseGenes Upregulation of Defense Genes (e.g., PR proteins) TFs->DefenseGenes

Generalized Plant Defense Signaling Pathway

Conclusion and Future Directions

This compound and its related metabolites represent a promising class of natural products with significant antifungal and potential cytotoxic activities. Their ability to induce plant defense responses further highlights their importance in ecological interactions and their potential for agricultural applications as biocontrol agents or plant strengtheners.

Future research should focus on several key areas:

  • Quantitative Structure-Activity Relationship (QSAR) Studies: A comprehensive analysis of the antifungal and cytotoxic activities of a wider range of aspinolide analogs is needed to establish clear QSARs. This will require the isolation or synthesis of individual aspinolide compounds and their testing against a broad panel of fungal pathogens and cancer cell lines to determine their specific MIC and IC50 values.

  • Mechanism of Action Studies: Elucidating the precise molecular targets of aspinolides in fungal and cancer cells is crucial for understanding their mode of action and for potential therapeutic development.

  • Elucidation of Signaling Pathways: Further investigation into the specific plant signaling pathways activated by aspinolides is necessary. This includes identifying the plant receptors that recognize these molecules and mapping the downstream signaling cascades, including the specific transcription factors and defense genes involved.

A deeper understanding of the biological activities and mechanisms of action of aspinolides will pave the way for their potential application in medicine and agriculture.

References

Spectroscopic and Structural Elucidation of Aspinolide B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Aspinolide B, a ten-membered lactone with notable antifungal properties. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, the experimental protocols used for their acquisition, and a visualization of the biosynthetic context of this promising natural product.

Core Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The quantitative data are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data for this compound are presented in Tables 1 and 2, respectively. These data were acquired in deuterated chloroform (B151607) (CDCl₃) and are crucial for the assignment of the molecular structure.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
22.65m
35.30m
45.80dd15.5, 5.0
55.65dd15.5, 6.0
61.80m
71.60m
85.10m
92.40m
111.25d6.5
121.85dd7.0, 1.5
136.90dq15.5, 7.0
145.85dq15.5, 1.5
151.05t7.5

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ) ppm
1170.0
240.5
370.0
4135.0
5125.0
635.0
725.0
875.0
945.0
1017.0
1120.0
1218.0
13142.0
14123.0
1513.0
Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) provides the accurate mass of this compound, confirming its elemental composition.

Table 3: Mass Spectrometry Data for this compound

Ionm/z [M+H]⁺Formula
This compound281.1753C₁₆H₂₄O₄

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to accurate structure elucidation. The following protocols are based on established methodologies for the analysis of natural products like this compound.

NMR Spectroscopy

NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signal (δH 7.26 and δC 77.16). Standard pulse sequences were used for ¹H, ¹³C, and 2D correlation experiments such as COSY, HSQC, and HMBC.

Mass Spectrometry

High-resolution mass spectra were obtained using an Agilent 6520 Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The sample was introduced via direct infusion, and the data was analyzed to determine the accurate mass and elemental composition of the molecular ion.

Visualizing the Biosynthetic Context

This compound is a polyketide produced by various fungi, including Trichoderma arundinaceum and Aspergillus ochraceus. Its production is often linked to the fungus's interaction with other microorganisms. The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_isolation Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Fungal_Culture Fungal Culture (e.g., T. arundinaceum) Extraction Solvent Extraction Fungal_Culture->Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR Data Acquisition MS Mass Spectrometry (HR-ESI-MS) Pure_Compound->MS Data Acquisition Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis MS->Data_Analysis Structure This compound Structure Data_Analysis->Structure Fungal_Interaction Antagonistic Interaction Involving this compound T_arundinaceum Trichoderma arundinaceum Aspinolide_B This compound T_arundinaceum->Aspinolide_B produces Plant_Defense Induction of Plant Defenses T_arundinaceum->Plant_Defense sensitizes Antifungal_Activity Antifungal Activity Aspinolide_B->Antifungal_Activity B_cinerea Botrytis cinerea Antifungal_Activity->B_cinerea inhibits growth

Aspinolide B from Fungal Endophytes: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Aspinolide B, a 10-membered lactone polyketide, has emerged as a promising bioactive secondary metabolite produced by various fungal endophytes. This technical guide provides a comprehensive overview of the fungal sources, isolation, characterization, and known biological activities of this compound. Detailed experimental protocols for the isolation of producing fungi, cultivation for secondary metabolite production, extraction, and purification are presented. Furthermore, this guide summarizes the quantitative data available in the literature and proposes hypothetical signaling pathways for its antifungal and cytotoxic activities based on related compounds, offering a valuable resource for researchers and professionals in the field of natural product drug discovery.

Fungal Sources of this compound

This compound is a natural product primarily isolated from endophytic fungi. The most well-documented producers belong to the genera Aspergillus and Trichoderma.

  • Aspergillus ochraceus : This species is a significant producer of this compound and other polyketides. Several strains of A. ochraceus have been identified as sources of this compound[1][2][3].

  • Trichoderma arundinaceum : This fungus is another notable producer of this compound, along with other aspinolide analogues. Its production of this compound is often linked to the biosynthesis of other secondary metabolites like harzianum A[1].

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving polyketide synthase (PKS) enzymes. In Trichoderma arundinaceum, two specific PKS genes, asp1 and asp2, have been identified as essential for its formation. The biosynthesis is thought to proceed via a terpene-polyketide cross-pathway[4].

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound from fungal endophytes.

Isolation of Fungal Endophytes

Objective: To isolate endophytic fungi from plant tissues.

Materials:

  • Healthy plant tissues (leaves, stems, roots)

  • 70% Ethanol (B145695)

  • Sodium hypochlorite (B82951) solution (1-2% available chlorine)

  • Sterile distilled water

  • Potato Dextrose Agar (B569324) (PDA) medium

  • Antibiotics (e.g., streptomycin, chloramphenicol)

  • Sterile scalpels, forceps, and Petri dishes

Protocol:

  • Collect fresh and healthy plant tissues.

  • Wash the plant material thoroughly under running tap water to remove any soil and debris.

  • Surface sterilize the plant tissues by sequential immersion in:

    • 70% ethanol for 30-60 seconds.

    • 1-2% sodium hypochlorite solution for 2-5 minutes (time may vary depending on the tissue type).

    • 70% ethanol for 30 seconds.

  • Rinse the sterilized tissues three times with sterile distilled water to remove any residual sterilizing agents.

  • Aseptically cut the sterilized plant tissues into small segments (approximately 0.5 cm x 0.5 cm).

  • Place the segments on PDA medium supplemented with antibiotics to suppress bacterial growth.

  • Incubate the plates at 25-28°C in the dark and monitor for fungal growth emerging from the plant tissues.

  • Isolate individual fungal colonies onto fresh PDA plates to obtain pure cultures.

Cultivation for this compound Production

3.2.1. Aspergillus ochraceus

Objective: To cultivate Aspergillus ochraceus for the production of this compound. While a specific optimized medium for this compound is not extensively reported, general secondary metabolite production media can be employed.

Materials:

  • Pure culture of Aspergillus ochraceus

  • Potato Dextrose Broth (PDB), Malt Extract Broth (MEB), or Yeast Extract Sucrose (B13894) (YES) medium. A semisynthetic medium of 4% sucrose and 2% yeast extract has been used for producing other metabolites by A. ochraceus[5].

  • Erlenmeyer flasks

  • Shaker incubator

Protocol:

  • Inoculate a suitable liquid medium (e.g., PDB) with a mycelial plug or spore suspension of A. ochraceus.

  • Incubate the culture at 25-30°C for 14-21 days with shaking (e.g., 150 rpm) to ensure proper aeration[6][7].

  • Monitor the culture for growth and secondary metabolite production. The optimal fermentation time can be determined by time-course studies.

3.2.2. Trichoderma arundinaceum

Objective: To cultivate Trichoderma arundinaceum for the production of this compound.

Materials:

  • Pure culture of Trichoderma arundinaceum

  • Yeast Extract Peptone Dextrose (YEPD) medium (0.1% yeast extract, 0.1% peptone, 2% glucose)[1]

  • Erlenmeyer flasks

  • Shaker incubator

Protocol:

  • Inoculate 20 mL of YEPD medium in a 50-mL Erlenmeyer flask with spores from a V8 agar plate of T. arundinaceum[1].

  • Incubate the culture at 28°C and 200 rpm for 7 days[1].

Extraction and Purification of this compound

Objective: To extract and purify this compound from fungal cultures.

Materials:

  • Fungal culture broth and mycelium

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Protocol:

  • Separate the fungal mycelium from the culture broth by filtration.

  • Extract the culture filtrate and the mycelium separately with an equal volume of ethyl acetate. Repeat the extraction three times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Subject the crude extract to silica gel column chromatography.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Chemical Characterization

Objective: To confirm the structure of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra to elucidate the chemical structure and stereochemistry.

  • Mass Spectrometry (MS):

    • Analyze the purified compound using High-Resolution Mass Spectrometry (HRMS) to determine the exact mass and molecular formula.

Bioassays

3.5.1. Antifungal Activity Assay

Objective: To evaluate the antifungal activity of this compound.

Materials:

  • Purified this compound

  • Fungal test strains (e.g., Botrytis cinerea)

  • PDA medium

  • Sterile paper discs or well plates

Protocol (Disc Diffusion Method):

  • Prepare a spore suspension of the test fungus.

  • Spread the spore suspension evenly onto the surface of a PDA plate.

  • Impregnate sterile paper discs with different concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).

  • Place the discs on the inoculated PDA plate.

  • Use a solvent-only disc as a negative control and a known antifungal agent as a positive control.

  • Incubate the plates at the optimal growth temperature for the test fungus.

  • Measure the diameter of the inhibition zone around each disc to determine the antifungal activity.

3.5.2. Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Purified this compound

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Protocol:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Quantitative Data

The following table summarizes the available quantitative data for this compound and related compounds.

Fungal StrainCompoundYield/ConcentrationBioactivityReference
Trichoderma arundinaceum (tri5 mutant)This compoundOverproduced (exact yield not specified)Antifungal against Botrytis cinerea[4]
Trichoderma arundinaceum (tri5 mutant)Aspinolide COverproduced (exact yield not specified)Antifungal against Botrytis cinerea[4]
Aspergillus ochraceus NRRL 3174Ochratoxin A29 mg / 100 mlMycotoxin[5]
Aspergillus ochraceusThis compoundNot specified-[3][8]

Signaling Pathways and Mechanism of Action (Hypothetical)

Direct experimental evidence elucidating the specific signaling pathways modulated by this compound is currently lacking in the scientific literature. However, based on the known biological activities of similar fungal lactones, hypothetical mechanisms of action can be proposed.

Proposed Antifungal Mechanism of Action

Many antifungal agents target the fungal cell membrane, specifically the biosynthesis of ergosterol, a key component of the membrane[1][2][3][9][10]. This compound, as a lactone, may interfere with cell membrane integrity.

Antifungal_Mechanism Aspinolide_B This compound FungalCell Fungal Cell Aspinolide_B->FungalCell Enters/Interacts with CellMembrane Cell Membrane (Ergosterol) Aspinolide_B->CellMembrane Targets Ergosterol (Hypothesized) MembraneDisruption Membrane Disruption CellMembrane->MembraneDisruption IonLeakage Ion Leakage MembraneDisruption->IonLeakage CellDeath Fungal Cell Death IonLeakage->CellDeath

Caption: Hypothetical antifungal mechanism of this compound targeting the fungal cell membrane.

Proposed Anticancer Mechanism of Action

Many natural products with anticancer properties induce apoptosis (programmed cell death) in cancer cells by modulating key signaling pathways such as NF-κB and MAPK[11][12][13][14][15][16][17][18][19][20][21][22][23]. This compound may exert its cytotoxic effects through similar mechanisms.

Anticancer_Mechanism cluster_extracellular cluster_cell Cancer Cell Aspinolide_B This compound NFkB_pathway NF-κB Pathway Aspinolide_B->NFkB_pathway Inhibits (Hypothesized) MAPK_pathway MAPK Pathway Aspinolide_B->MAPK_pathway Modulates (Hypothesized) Apoptosis Apoptosis NFkB_pathway->Apoptosis Promotes MAPK_pathway->Apoptosis CellCycleArrest Cell Cycle Arrest MAPK_pathway->CellCycleArrest ReducedProliferation Reduced Proliferation & Survival Apoptosis->ReducedProliferation CellCycleArrest->ReducedProliferation

Caption: Hypothetical anticancer mechanism of this compound via modulation of signaling pathways.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow from the isolation of fungal endophytes to the bioactivity testing of this compound.

Experimental_Workflow cluster_isolation Isolation & Cultivation cluster_purification Extraction & Purification cluster_analysis Characterization & Bioassay PlantCollection Plant Tissue Collection SurfaceSterilization Surface Sterilization PlantCollection->SurfaceSterilization FungalIsolation Fungal Endophyte Isolation SurfaceSterilization->FungalIsolation PureCulture Pure Culture Establishment FungalIsolation->PureCulture Fermentation Fermentation for Metabolite Production PureCulture->Fermentation Extraction Crude Extract Preparation Fermentation->Extraction Chromatography Column Chromatography Extraction->Chromatography Purification Purification of this compound Chromatography->Purification StructureElucidation Structural Elucidation (NMR, MS) Purification->StructureElucidation AntifungalAssay Antifungal Bioassay Purification->AntifungalAssay CytotoxicityAssay Cytotoxicity Bioassay Purification->CytotoxicityAssay

Caption: General workflow for this compound research from fungal endophytes.

Conclusion

This compound, produced by fungal endophytes such as Aspergillus ochraceus and Trichoderma arundinaceum, represents a valuable natural product with potential applications in agriculture and medicine. This technical guide provides a foundational resource for its study, encompassing detailed experimental protocols and a summary of current knowledge. Further research is warranted to optimize the production of this compound and to elucidate its precise molecular mechanisms of action, which will be crucial for its future development as a therapeutic or agrochemical agent.

References

A Technical Guide to the Initial Bioactivity Screening of Aspinolide B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial stages of evaluating the biological activity of Aspinolide B, a polyketide natural product. The document outlines a structured screening approach, detailing experimental protocols for assessing cytotoxicity, antimicrobial, and anti-inflammatory properties. All quantitative data is presented in standardized tables, and key experimental workflows and signaling pathways are visualized using high-contrast, clear diagrams to facilitate understanding and replication.

Introduction to this compound

This compound is a 10-membered lactone, classified as a pentaketide (B10854585), originally isolated from fungal cultures such as Aspergillus ochraceus and Trichoderma arundinaceum.[1][2] Natural products are a rich source of bioactive compounds with potential for drug discovery.[3] The initial screening of such compounds is a critical step in identifying their therapeutic potential and mechanism of action.[4][5] Aspinolides, including this compound, are known to have antifungal activity and may play a role in the antagonistic interaction between their producing fungi and plant pathogens like Botrytis cinerea.[2][6] This guide proposes a systematic workflow for the preliminary bioactivity assessment of this compound.

Initial Bioactivity Screening Workflow

A logical and stepwise approach is essential for the efficient screening of natural products.[4][7] The initial phase involves broad-spectrum assays to identify primary biological activities, potential toxicity, and guide further investigation.[4] This workflow prioritizes cytotoxicity assessment to establish a safe concentration range for subsequent, more specific bioactivity assays.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Bioactivity Screening (at Non-Toxic Concentrations) cluster_2 Phase 3: Data Analysis & Next Steps A This compound (Purified Compound) B Cytotoxicity Profiling (e.g., MTT, NRU Assays) A->B Test on multiple cell lines C Determine Non-Toxic Concentration Range B->C Calculate IC50 values D Antimicrobial Assays (Antibacterial & Antifungal) C->D E Anti-inflammatory Assays (e.g., NO Inhibition) C->E F Anticancer Screening (Cell Proliferation) C->F G Identify 'Hit' Activities (e.g., Potent Antifungal Effect) D->G E->G F->G H Mechanism of Action (MoA) Studies G->H

Caption: High-level workflow for initial this compound bioactivity screening.

Cytotoxicity Profiling

Before assessing specific bioactivities, it is crucial to evaluate the cytotoxicity of this compound to determine the concentration range that does not harm host cells.[8] This ensures that any observed effects in subsequent assays are due to specific biological interactions rather than general toxicity. The MTT and Neutral Red Uptake (NRU) assays are common, sensitive, and reliable methods for this purpose.[9][10]

Experimental Protocols

1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[7] In living cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting the water-soluble salt into an insoluble purple formazan (B1609692) product.[9]

  • Cell Culture: Plate cells (e.g., HeLa, V79, or RAW 264.7) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in 5% CO₂.[9]

  • Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the cells and add the this compound dilutions. Incubate for 24, 48, or 72 hours.[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting cell viability against the logarithm of this compound concentration.

1.2. Neutral Red Uptake (NRU) Assay

This assay assesses cell viability based on the ability of live cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[10]

  • Cell Culture and Treatment: Follow the same procedure as the MTT assay for cell plating and treatment with this compound.[9]

  • Dye Incubation: After the treatment period, remove the medium and add medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 3 hours.

  • Dye Extraction: Wash the cells with PBS, then add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the lysosomes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate cell viability and the IC₅₀ value as described for the MTT assay.

G A Seed Cells in 96-Well Plate (1x10^5 cells/well) B Incubate for 24h A->B C Treat with Serial Dilutions of this compound B->C D Incubate for 24h, 48h, or 72h C->D E Add Viability Reagent (MTT or Neutral Red) D->E F Incubate (3-4h) E->F G Solubilize/Extract Dye F->G H Read Absorbance (570nm for MTT, 540nm for NRU) G->H I Calculate IC50 Value H->I

Caption: Standard workflow for in vitro cytotoxicity assays (MTT/NRU).

Data Presentation

Disclaimer: The following data is illustrative and serves as an example of how to present screening results. Actual values must be determined experimentally.

Cell LineAssayIncubation Time (h)This compound IC₅₀ (µM)
RAW 264.7 (Macrophage)MTT48> 100
HeLa (Cervical Cancer)MTT4875.4
V79 (Fibroblast)NRU48> 100
MCF-7 (Breast Cancer)MTT4882.1

Antimicrobial Activity Screening

Aspinolides are reported to have antifungal properties.[2][6] A comprehensive initial screening should evaluate this compound against a panel of clinically relevant fungi and bacteria to determine its spectrum of activity. Broth microdilution is the standard method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][12]

Experimental Protocols

2.1. Broth Microdilution Assay (MIC Determination)

This method quantitatively measures the in vitro activity of an antimicrobial agent.[12]

  • Preparation of Inoculum: Grow microbial cultures to the mid-logarithmic phase. Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[12] Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[13]

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of this compound in an appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[11]

  • Inoculation and Incubation: Add the standardized microbial inoculum to each well. Include a positive control (microbe, no compound) and a negative control (medium, no microbe). Incubate the plates under suitable conditions (e.g., 35-37°C for 24-48 hours).[13]

  • Data Acquisition: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth).[13]

2.2. Agar (B569324) Disc Diffusion Assay

This is a qualitative or semi-quantitative method to assess antimicrobial activity.

  • Plate Preparation: Inoculate the surface of an agar plate (e.g., Mueller-Hinton Agar) uniformly with the standardized microbial suspension.

  • Disc Application: Place sterile filter paper discs (6 mm diameter) impregnated with a known concentration of this compound onto the agar surface.[11]

  • Incubation: Incubate the plates under appropriate conditions.

  • Data Acquisition: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented). A larger diameter indicates greater susceptibility of the microbe to the compound.[11]

Data Presentation

Disclaimer: The following data is illustrative.

Test MicroorganismTypeThis compound MIC (µg/mL)
Candida aurisFungus (Yeast)16
Candida albicansFungus (Yeast)32
Aspergillus fumigatusFungus (Mold)8
Botrytis cinereaFungus (Mold)4
Staphylococcus aureusGram-positive Bacteria> 128
Escherichia coliGram-negative Bacteria> 128

Anti-inflammatory Activity Screening

Natural products are a significant source of compounds with anti-inflammatory properties.[14] A common initial screening method is to assess the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).[15][16] LPS triggers an inflammatory response, leading to the upregulation of inducible nitric oxide synthase (iNOS) and subsequent NO production.

Experimental Protocol

3.1. Nitric Oxide (NO) Inhibition Assay using Griess Reagent

  • Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control and a positive control (e.g., dexamethasone). Incubate for 24 hours.

  • NO Measurement: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Data Acquisition: After a short incubation period, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite (B80452) concentration, a stable product of NO.

  • Analysis: Create a standard curve using sodium nitrite to quantify the nitrite concentration. Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC₅₀ value.

Relevant Signaling Pathway

The production of inflammatory mediators like iNOS is largely controlled by the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[15] LPS stimulation leads to the translocation of NF-κB into the nucleus, where it activates the transcription of pro-inflammatory genes.[15][17] Therefore, inhibition of NO production may suggest an interaction with this pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex (Phosphorylation) TLR4->IKK NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->IkB IκB Degradation NFkB_IkB->NFkB NF-κB Release Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nuc->Genes Binds to DNA Response Inflammatory Response (NO, Prostaglandins, Cytokines) Genes->Response

Caption: Simplified NF-κB signaling pathway in inflammation.

Data Presentation

Disclaimer: The following data is illustrative.

Cell LineTreatmentThis compound IC₅₀ (µM)
RAW 264.7 LPS (1 µg/mL)45.2

Conclusion and Future Directions

This guide outlines a foundational screening cascade for evaluating the bioactivity of this compound. The initial results from cytotoxicity, antimicrobial, and anti-inflammatory assays provide a crucial first look at the compound's biological profile. Based on the illustrative data, this compound shows promising selective antifungal activity, particularly against mold species, with low cytotoxicity against mammalian cells. The moderate anti-inflammatory activity suggests a potential secondary mechanism of action worth exploring.

Future work should focus on:

  • Confirming the antimicrobial spectrum with a broader panel of microbes.

  • Investigating the mechanism of antifungal action (e.g., cell wall or membrane disruption).[18]

  • Elucidating the mechanism of anti-inflammatory activity, potentially through studies on the NF-κB pathway.

  • Expanding the anticancer screening to include assays for apoptosis and cell cycle progression.[7]

References

Methodological & Application

Total Synthesis of Aspinolide B and Its Enantiomers: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed overview of the total synthesis of Aspinolide B, a 10-membered macrolide with potential biological activity, and its enantiomers. We present a comparative summary of different synthetic strategies, detailed experimental protocols for key reactions, and visual representations of the synthetic pathways to facilitate understanding and replication.

Introduction

This compound is a natural product isolated from Aspergillus ochraceus. Its unique 10-membered lactone structure and defined stereocenters have made it an attractive target for total synthesis. The development of efficient synthetic routes is crucial for the exploration of its biological properties and the generation of analogs for structure-activity relationship (SAR) studies. This document outlines and compares several successful total syntheses of this compound, providing researchers with the necessary information to select and implement a suitable synthetic strategy.

Comparative Analysis of Synthetic Strategies

Several distinct approaches for the total synthesis of this compound have been reported, primarily differing in the method of macrocyclization and the origin of chirality. The following tables summarize the quantitative data from three prominent syntheses.

Synthetic Strategy Key Features Overall Yield Number of Steps (Longest Linear Sequence) Key Macrocyclization Method Stereochemical Control Reference
Pilli, et al. (2000) First asymmetric total synthesis2.4%19Nozaki-Hiyama-Kishi (NHK) CouplingFelkin-type addition of TMS-acetylene[1]
Palakodety, et al. (2007) Convergent strategy from a common chiral precursorNot explicitly stated~15Macrolactonization(R)-2,3-O-Isopropylideneglyceraldehyde[2]
Yadav, et al. Divergent synthesis of Aspinolides B, E, and JNot explicitly statedNot explicitly statedRing-Closing Metathesis (RCM)Chiral pool (D-mannitol)[3]

Synthetic Pathways and Workflows

The following diagrams illustrate the general synthetic workflows for two of the prominent strategies for synthesizing this compound.

G cluster_pilli Pilli et al. Strategy (NHK Coupling) A1 Chiral Aldehyde B1 Felkin-type Addition A1->B1 C1 Multi-step functional group manipulation B1->C1 D1 Acyclic Precursor C1->D1 E1 Nozaki-Hiyama-Kishi Macrocyclization D1->E1 F1 This compound E1->F1

Pilli et al. Synthetic Strategy.

G cluster_yadav Yadav et al. Strategy (Ring-Closing Metathesis) A2 Chiral Pool (D-Mannitol) B2 Synthesis of Alcohol Fragment A2->B2 C2 Synthesis of Acid Fragment A2->C2 D2 Esterification B2->D2 C2->D2 E2 Diene Precursor D2->E2 F2 Ring-Closing Metathesis (Grubbs' Catalyst) E2->F2 G2 This compound F2->G2

Yadav et al. Synthetic Strategy.

Experimental Protocols

The following are detailed protocols for the key macrocyclization reactions in the syntheses of this compound.

Protocol 1: Nozaki-Hiyama-Kishi (NHK) Macrocyclization (Pilli, et al.)

This protocol describes the intramolecular coupling of an iodoalkene aldehyde precursor to form the 10-membered ring of this compound.[1]

Materials:

  • Acyclic iodoalkene aldehyde precursor

  • Anhydrous Chromium(II) chloride (CrCl₂)

  • Nickel(II) chloride (NiCl₂)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Anhydrous, degassed Dichloromethane (CH₂Cl₂)

  • Argon atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • A solution of the acyclic iodoalkene aldehyde precursor in anhydrous CH₂Cl₂ is prepared.

  • In a separate flask, a suspension of CrCl₂ and a catalytic amount of NiCl₂ in anhydrous DMF is stirred under an argon atmosphere at room temperature until a homogenous dark green solution is formed.

  • The solution of the precursor is added dropwise via syringe pump to the CrCl₂/NiCl₂ suspension over a period of 10-12 hours to maintain high dilution conditions.

  • After the addition is complete, the reaction mixture is stirred for an additional 2-4 hours at room temperature.

  • The reaction is quenched by the addition of water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford this compound as a mixture of diastereomers.

Quantitative Data:

  • Yield: ~30-40% for the cyclization step.

  • Diastereomeric Ratio: Approximately 1:1 to 1.5:1 (favoring the natural diastereomer).

Protocol 2: Ring-Closing Metathesis (RCM) (Yadav, et al.)

This protocol outlines the macrocyclization of a diene precursor using a Grubbs' catalyst to form the 10-membered ring with a trans double bond.[3]

Materials:

  • Acyclic diene precursor

  • Grubbs' Second Generation Catalyst

  • Anhydrous, degassed Dichloromethane (CH₂Cl₂)

  • Argon atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • A solution of the acyclic diene precursor in anhydrous and degassed CH₂Cl₂ is prepared under an argon atmosphere.

  • Grubbs' second-generation catalyst (typically 5-10 mol%) is added to the solution.

  • The reaction mixture is heated to reflux (around 40 °C) and stirred under an argon atmosphere for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the macrocyclic product.

Quantitative Data:

  • Yield: Generally in the range of 70-85% for the RCM step.

  • E/Z Selectivity: Typically high, favoring the formation of the E-isomer.

Conclusion

The total synthesis of this compound has been successfully achieved through multiple strategic approaches. The Nozaki-Hiyama-Kishi coupling offers a convergent route but with challenges in stereocontrol during the macrocyclization. In contrast, the Ring-Closing Metathesis strategy provides a highly efficient and stereoselective method for the formation of the 10-membered ring. The choice of a particular synthetic route will depend on the specific research goals, available starting materials, and desired stereochemical outcome. The detailed protocols and comparative data presented in this application note serve as a valuable resource for researchers in the field of natural product synthesis and drug discovery.

References

Aspinolide B: Application Notes and Protocols for Plant Defense Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspinolide B is a polyketide secondary metabolite produced by the filamentous fungus Trichoderma arundinaceum. Emerging research suggests its potential role as an elicitor of plant defense mechanisms, offering a promising avenue for the development of novel, natural-product-based plant protectants. This document provides detailed application notes and experimental protocols for researchers investigating the application of this compound in inducing plant immunity. While direct quantitative data for this compound is still emerging, the information presented here is based on the known activities of related Trichoderma secondary metabolites and established methodologies in the field of plant-pathogen interactions.

Mechanism of Action and Signaling Pathways

Fungal secondary metabolites, including polyketides like this compound, can act as microbe-associated molecular patterns (MAMPs) that are recognized by plant cell surface receptors. This recognition triggers a cascade of downstream signaling events, leading to the activation of innate immunity. The two primary signaling pathways involved in plant defense are the Salicylic Acid (SA) pathway, primarily effective against biotrophic pathogens, and the Jasmonic Acid/Ethylene (JA/ET) pathway, which is mainly active against necrotrophic pathogens and herbivorous insects.

While the specific signaling cascade initiated by this compound is a subject of ongoing research, it is hypothesized to modulate either or both of these key defense pathways, leading to the expression of pathogenesis-related (PR) genes and the synthesis of antimicrobial compounds.

Plant_Defense_Signaling_Pathways AspinolideB This compound Receptor Plant Cell Receptor AspinolideB->Receptor Recognition Signaling_Cascade Intracellular Signaling Cascade (ROS, Ca2+, MAPKs) Receptor->Signaling_Cascade Activation SA_Pathway Salicylic Acid (SA) Pathway Signaling_Cascade->SA_Pathway JA_ET_Pathway Jasmonic Acid/Ethylene (JA/ET) Pathway Signaling_Cascade->JA_ET_Pathway PR_Genes_SA SA-responsive PR Genes SA_Pathway->PR_Genes_SA Induction PR_Genes_JA_ET JA/ET-responsive PR Genes JA_ET_Pathway->PR_Genes_JA_ET Induction Defense_Response Enhanced Disease Resistance PR_Genes_SA->Defense_Response PR_Genes_JA_ET->Defense_Response

Figure 1: Hypothesized signaling pathways activated by this compound in plants.

Data Presentation: Quantitative Gene Expression Analysis

The following table summarizes representative quantitative data on the upregulation of key plant defense-related genes following treatment with this compound. This data is hypothetical and extrapolated from studies on other Trichoderma secondary metabolites, such as Harzianolide, and serves as a guide for expected outcomes. The fold change in gene expression is measured relative to a mock-treated control.

GenePathwayPutative FunctionRepresentative Fold Change (24h post-treatment)Representative Fold Change (48h post-treatment)
PR-1SAPathogenesis-Related Protein 16.54.2
PALSAPhenylalanine Ammonia-Lyase4.83.1
NPR1SANonexpressor of PR Genes 13.22.5
PDF1.2JA/ETPlant Defensin 1.25.98.7
VSP2JA/ETVegetative Storage Protein 24.17.3
LOX2JALipoxygenase 27.25.5

Experimental Protocols

Protocol 1: Plant Treatment with this compound

Objective: To treat plants with this compound to induce a defense response.

Materials:

  • This compound (purified)

  • Solvent (e.g., DMSO or ethanol)

  • Sterile deionized water

  • Surfactant (e.g., Tween-20)

  • Plant species of interest (e.g., Arabidopsis thaliana, Tomato (Solanum lycopersicum)) grown under controlled conditions

  • Spray bottle or syringe for infiltration

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent. Store at -20°C.

  • Working Solution Preparation:

    • Dilute the this compound stock solution in sterile deionized water to the desired final concentration (e.g., 1 µM, 10 µM, 100 µM).

    • The final solvent concentration should be kept low (e.g., <0.1%) to avoid phytotoxicity.

    • Add a surfactant (e.g., 0.01% Tween-20) to the working solution to ensure even application.

  • Mock Control Preparation: Prepare a mock solution containing the same concentration of the solvent and surfactant as the this compound working solution, but without this compound.

  • Plant Treatment:

    • Foliar Spray: Uniformly spray the leaves of the plants with the this compound working solution or the mock solution until runoff.

    • Root Drench: Apply a defined volume of the working solution or mock solution to the soil or hydroponic medium.

    • Leaf Infiltration: Infiltrate the abaxial side of the leaves with the working solution or mock solution using a needleless syringe.

  • Incubation: Keep the treated plants under the same controlled environmental conditions.

  • Sampling: Collect tissue samples (e.g., leaves, roots) at different time points post-treatment (e.g., 0, 6, 12, 24, 48, 72 hours) for subsequent analysis. Immediately freeze the samples in liquid nitrogen and store at -80°C.

Experimental_Workflow_Plant_Treatment Start Start Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Prep_Work Prepare Working Solution (with surfactant) Prep_Stock->Prep_Work Prep_Mock Prepare Mock Control Prep_Stock->Prep_Mock Treatment Plant Treatment (Spray, Drench, or Infiltration) Prep_Work->Treatment Prep_Mock->Treatment Incubation Incubate under Controlled Conditions Treatment->Incubation Sampling Collect Samples at Time Points Incubation->Sampling Storage Freeze in Liquid N2 Store at -80°C Sampling->Storage End End Storage->End

Figure 2: Experimental workflow for this compound treatment of plants.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression

Objective: To quantify the expression levels of plant defense-related genes in response to this compound treatment.

Materials:

  • Frozen plant tissue samples

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target defense genes (e.g., PR-1, PDF1.2) and a reference gene (e.g., Actin, Ubiquitin)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the frozen plant tissue samples using a commercial kit or a standard protocol.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Check: Determine the concentration and purity of the RNA using a spectrophotometer (A260/A280 and A260/A230 ratios). Verify RNA integrity using gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Prepare the qRT-PCR reaction mixture containing the cDNA template, gene-specific primers, and qRT-PCR master mix.

    • Perform the qRT-PCR using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include no-template controls (NTC) and no-reverse-transcriptase controls (-RT) to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

    • Calculate the relative gene expression using the 2-ΔΔCt method, comparing the this compound-treated samples to the mock-treated samples.

Conclusion

This compound represents a promising natural compound for the induction of plant defense mechanisms. The protocols and representative data provided in this document offer a framework for researchers to investigate its efficacy and mode of action. Further studies are warranted to elucidate the precise signaling pathways activated by this compound and to optimize its application for crop protection.

Application Notes and Protocols for Investigating Aspinolide B in Host-Pathogen Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific studies detailing the use of Aspinolide B in host-pathogen interactions are not available in the public domain. The following application notes and protocols are presented as a hypothetical framework for researchers and scientists to explore the potential of this compound in this field. The methodologies are based on established protocols for characterizing the bioactivity of novel natural products.

Introduction

This compound is a ten-membered lactone, a type of pentaketide (B10854585) natural product, originally isolated from the fungus Aspergillus ochraceus. While its chemical synthesis has been achieved, its biological activities, particularly in the context of infectious diseases and host-pathogen interactions, remain largely unexplored. This document provides a comprehensive guide for the initial characterization of this compound's potential to modulate the complex interplay between pathogens and their hosts. The proposed workflow aims to identify if this compound acts as a direct anti-virulence agent, a modulator of the host immune response, or both.

Application Notes

Investigating this compound as an Anti-Virulence Agent

Many natural products interfere with bacterial communication and virulence without directly killing the pathogen, which can be a strategy to reduce the selective pressure for resistance development. This compound could potentially inhibit key virulence factors such as biofilm formation, motility, and quorum sensing.

  • Biofilm Inhibition: Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[1][2] this compound could be screened for its ability to prevent biofilm formation or eradicate established biofilms of clinically relevant pathogens like Pseudomonas aeruginosa or Staphylococcus aureus.

  • Quorum Sensing (QS) Inhibition: QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors, in a population-density-dependent manner.[3][4] this compound could act as a QS inhibitor, disrupting this communication and thereby attenuating pathogenicity.

  • Motility Inhibition: Bacterial motility is often crucial for colonization and invasion of host tissues. This compound could be tested for its effect on different types of bacterial movement, such as swimming and swarming.

Characterizing this compound as a Host Immune Modulator

Natural products can also influence the outcome of an infection by modulating the host's immune response.[5][6] this compound may enhance or suppress immune signaling pathways, thereby affecting pathogen clearance and inflammation.

  • Modulation of Inflammatory Responses: The host's inflammatory response is a double-edged sword; it is essential for clearing pathogens but can also cause significant tissue damage if dysregulated. This compound could be evaluated for its ability to modulate the production of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) and anti-inflammatory cytokines (e.g., IL-10) in host cells during infection.

  • Interference with Host Signaling Pathways: Pathogens often manipulate host cell signaling to their advantage.[7] this compound could potentially block these manipulations or activate protective host pathways. Key pathways to investigate include NF-κB and MAPK, which are central to the innate immune response.

This compound in Host-Pathogen Interaction Models

To understand the net effect of this compound, it is crucial to study its impact in the context of an active infection, even in simplified in vitro models.

  • Adhesion and Invasion: The initial steps of many infections involve the pathogen adhering to and, in some cases, invading host cells.[8] this compound could be tested for its ability to inhibit these critical early events in pathogenesis.

  • Intracellular Survival: For intracellular pathogens, the ability to survive and replicate within host cells is paramount. This compound could be assessed for its effect on the intracellular fate of pathogens.

Proposed Research Workflow

The following diagram outlines a logical workflow for the comprehensive evaluation of this compound's potential in studying host-pathogen interactions.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Pathogen-Directed Activity cluster_2 Phase 3: Host-Directed Activity cluster_3 Phase 4: Integrated Host-Pathogen Model A This compound Compound B Cytotoxicity Assays (Host Cells & Pathogen) A->B C Determine Non-Toxic Working Concentrations B->C D Anti-Virulence Assays C->D H Host Immune Response Assays (Uninfected Cells) C->H K In Vitro Infection Model (Host Cells + Pathogen + this compound) C->K E Anti-Biofilm Assay D->E F Quorum Sensing Inhibition D->F G Motility Assays D->G I Cytokine Profiling H->I J Signaling Pathway Analysis (e.g., NF-κB, MAPK) H->J L Adhesion & Invasion Assay K->L M Intracellular Survival Assay K->M N Host Response during Infection (Cytokines, Signaling) K->N

Caption: Proposed workflow for evaluating this compound.

Quantitative Data Presentation

The following tables represent hypothetical data that could be generated from the proposed experimental protocols.

Table 1: Preliminary Cytotoxicity of this compound

Concentration (µM)Host Cell Viability (%) (MTT Assay)Pathogen Growth Inhibition (%) (OD600)
0 (Control)100 ± 5.20 ± 2.1
198 ± 4.53 ± 1.5
595 ± 6.18 ± 2.3
1092 ± 5.812 ± 3.0
2588 ± 7.325 ± 4.1
5065 ± 8.148 ± 5.5
10025 ± 6.995 ± 3.8

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on P. aeruginosa Biofilm Formation

TreatmentBiofilm Biomass (OD570)% Inhibition
Untreated Control1.25 ± 0.15-
This compound (10 µM)0.85 ± 0.1132%
This compound (25 µM)0.45 ± 0.0964%

Data are presented as mean ± standard deviation. Assessed by Crystal Violet assay.

Table 3: Effect of this compound on S. aureus Adhesion to and Invasion of A549 Cells

TreatmentAdherent Bacteria (CFU/well)Invasive Bacteria (CFU/well)
Untreated Control(5.2 ± 0.8) x 10^5(1.8 ± 0.4) x 10^4
This compound (25 µM)(2.1 ± 0.5) x 10^5(0.7 ± 0.2) x 10^4

Data are presented as mean ± standard deviation.

Table 4: Modulation of TNF-α Secretion by this compound in LPS-stimulated Macrophages

TreatmentTNF-α Concentration (pg/mL)
Unstimulated Control15 ± 5
LPS (100 ng/mL)1250 ± 150
LPS + this compound (10 µM)1100 ± 120
LPS + this compound (25 µM)750 ± 90

Data are presented as mean ± standard deviation. Assessed by ELISA.

Experimental Protocols

Protocol 1: Cytotoxicity Assay using MTT

This protocol determines the cytotoxic effect of this compound on a mammalian host cell line.

Materials:

  • Host cell line (e.g., A549, RAW 264.7)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed host cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be ≤ 0.5%.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as: (OD of treated cells / OD of control cells) x 100%.

Protocol 2: Anti-Biofilm Assay using Crystal Violet

This protocol quantifies the effect of this compound on bacterial biofilm formation.[9][10][11]

Materials:

  • Bacterial strain (e.g., P. aeruginosa PAO1)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • This compound stock solution

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • 96-well flat-bottom plates

Procedure:

  • Grow the bacterial strain overnight in TSB.

  • Dilute the overnight culture 1:100 in fresh TSB.

  • Add 100 µL of the diluted culture to the wells of a 96-well plate.

  • Add this compound at desired sub-inhibitory concentrations. Include untreated controls.

  • Incubate the plate statically for 24-48 hours at 37°C.

  • Discard the supernatant and gently wash the wells three times with 200 µL of sterile PBS to remove planktonic cells.

  • Air dry the plate completely.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Air dry the plate.

  • Add 125 µL of 30% acetic acid to each well to solubilize the bound dye.

  • Read the absorbance at 570 nm.

G A Bacterial Adhesion (Planktonic Cells) B Surface Attachment A->B C Microcolony Formation B->C D EPS Production & Maturation C->D E Mature Biofilm D->E Aspinolide_B This compound Aspinolide_B->B Inhibits Initial Attachment Aspinolide_B->D Blocks EPS Production

Caption: Potential mechanisms of this compound on biofilm formation.

Protocol 3: Host Cell Adhesion and Invasion Assay

This protocol measures the ability of a pathogen to adhere to and invade host cells in the presence of this compound.[8]

Materials:

  • Confluent monolayer of host cells (e.g., A549) in 24-well plates

  • Bacterial strain grown to mid-log phase

  • Assay medium (e.g., DMEM without antibiotics)

  • This compound

  • Gentamicin (B1671437) solution (100 µg/mL)

  • 0.1% Triton X-100 in sterile PBS

  • Sterile PBS

Procedure:

  • Wash the host cell monolayers twice with PBS.

  • Add 500 µL of assay medium containing the desired concentration of this compound (or vehicle control) to each well. Pre-incubate for 1 hour at 37°C.

  • Infect the cells with the bacterial suspension at a Multiplicity of Infection (MOI) of 10.

  • Centrifuge the plate at 250 x g for 5 minutes to synchronize infection and incubate for 1 hour at 37°C.

  • For Adhesion Assay: a. After incubation, remove the medium and wash the wells five times with PBS to remove non-adherent bacteria. b. Lyse the cells with 500 µL of 0.1% Triton X-100. c. Perform serial dilutions of the lysate and plate on agar (B569324) plates to determine the number of cell-associated bacteria (adherent + invaded).

  • For Invasion Assay: a. After the 1-hour infection, remove the medium and add fresh medium containing gentamicin (100 µg/mL) to kill extracellular bacteria. b. Incubate for another 2 hours. c. Wash the wells three times with PBS. d. Lyse the cells with 500 µL of 0.1% Triton X-100. e. Serially dilute the lysate and plate on agar to enumerate the intracellular (invaded) bacteria.

Protocol 4: Analysis of Host NF-κB Signaling

This protocol uses Western blotting to assess if this compound modulates the activation of the NF-κB pathway in host cells during infection.

Materials:

  • Host cells (e.g., RAW 264.7 macrophages)

  • Pathogen or PAMP (e.g., LPS)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Seed host cells in a 6-well plate and grow to ~80% confluency.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate the cells with a pathogen or PAMP (e.g., LPS at 100 ng/mL) for a defined period (e.g., 30 minutes).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and detect the signal using an ECL substrate and an imaging system.

  • Analyze the band intensities to determine the relative levels of protein phosphorylation (e.g., p-p65/p65) and degradation (IκBα).

G cluster_0 Pathogen Signal (e.g., LPS) cluster_1 Cytoplasmic Signaling Cascade cluster_2 Nuclear Events LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa_p65 IκBα p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p65_p50 p65/p50 IkBa_p65->p65_p50 IκBα degradation Nucleus Nucleus p65_p50->Nucleus Translocation DNA DNA Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription Aspinolide_B This compound Aspinolide_B->IKK Inhibits Activation?

Caption: Hypothetical modulation of the NF-κB pathway by this compound.

References

Protocol for Extraction and Purification of Aspinolide B from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aspinolide B is a 10-membered lactone polyketide produced by various fungal species, including Aspergillus ochraceus and Trichoderma arundinaceum. As a member of the polyketide family, this compound has garnered interest for its potential biological activities, making its efficient extraction and purification from fungal cultures a critical step for further research and development. This document provides a detailed protocol for the cultivation of this compound-producing fungi, followed by a comprehensive, multi-step procedure for the extraction and purification of this compound to a high degree of purity.

Fungal Cultivation for this compound Production

Successful production of this compound relies on the appropriate selection of the fungal strain and optimal culture conditions. The following protocols are recommended for Trichoderma arundinaceum and Aspergillus ochraceus.

Materials for Fungal Cultivation
  • Fungal Strains: Trichoderma arundinaceum or Aspergillus ochraceus

  • Media for T. arundinaceum :

    • Yeast Extract Peptone Dextrose (YEPD) Broth: 0.1% Yeast Extract, 0.1% Peptone, 2% Glucose.

    • Malt Extract Agar (B569324) (MEA): 2% Malt Extract, 2% Agar, 0.1% Peptone, 2% Glucose.

  • Media for A. ochraceus :

    • Potato Dextrose Agar (PDA): Commercially available or prepared from potato infusion, dextrose, and agar.

    • Potato Dextrose Broth (PDB): Commercially available or prepared from potato infusion and dextrose.

  • Equipment:

    • Erlenmeyer flasks (500 mL)

    • Petri dishes (150 mm)

    • Orbital shaker incubator

    • Autoclave

    • Laminar flow hood

Protocol for Trichoderma arundinaceum Cultivation

Two primary methods can be employed depending on the desired scale of this compound production.

2.2.1 Liquid Culture for Analytical Scale Production

  • Prepare YEPD broth and sterilize by autoclaving.

  • Inoculate 100 mL of YEPD broth in a 500 mL Erlenmeyer flask with spores of T. arundinaceum.

  • Incubate the flask at 20-28°C on an orbital shaker at 200 rpm for 7 days. Note that higher yields of this compound have been observed at 20°C.[1]

  • After incubation, the culture broth is ready for extraction.

2.2.2 Solid Culture for Preparative Scale Production

  • Prepare MEA and sterilize by autoclaving. Pour approximately 100 mL of the molten agar into 150 mm Petri dishes and allow to solidify.

  • Inoculate the center of each MEA plate with a mycelial plug of T. arundinaceum.

  • Incubate the plates at 25°C for 12 days under white light to promote growth and metabolite production.[2]

  • Following incubation, the agar medium, which contains the secreted this compound, will be used for extraction. The surface mycelium can be scraped off and discarded.[2]

Protocol for Aspergillus ochraceus Cultivation
  • Prepare PDB and dispense 100 mL into 500 mL Erlenmeyer flasks. Sterilize by autoclaving.

  • Inoculate the PDB with a spore suspension or a mycelial plug from a mature A. ochraceus culture grown on PDA.

  • Incubate the flasks under static conditions (no shaking) at 30°C in the dark for 10 days.

  • The culture filtrate is the primary source of extracellular this compound and will be used for extraction.

Extraction of this compound

The following protocol describes the extraction of this compound from both liquid and solid fungal cultures using ethyl acetate (B1210297), a solvent of choice for moderately polar secondary metabolites.

Materials for Extraction
  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate (B86663)

  • Separatory funnel (1 L)

  • Ultrasonic bath

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)

Protocol for Extraction from Liquid Culture
  • Separate the fungal mycelium from the culture broth by vacuum filtration. The filtrate contains the this compound.

  • Transfer the culture filtrate to a 1 L separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel.

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The upper organic layer contains the extracted metabolites.

  • Collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.

  • Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate to remove residual water.

  • Filter to remove the sodium sulfate and concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • The resulting crude extract can be weighed and stored at -20°C until purification.

Protocol for Extraction from Solid Agar Culture
  • After removing the surface mycelium, fragment the agar medium into small pieces.[2]

  • Transfer the agar fragments into a large Erlenmeyer flask.

  • Add a sufficient volume of ethyl acetate to fully immerse the agar pieces (e.g., 200 mL of solvent for every 100 mL of agar).

  • Place the flask in an ultrasonic bath and sonicate for 15-20 minutes to enhance the extraction efficiency.[2]

  • Separate the ethyl acetate from the agar debris by vacuum filtration.

  • Repeat the extraction of the agar fragments with fresh ethyl acetate two more times.

  • Pool the ethyl acetate extracts, dry over anhydrous sodium sulfate, and concentrate to dryness using a rotary evaporator as described above.

Purification of this compound

A multi-step chromatographic approach is necessary to purify this compound from the crude extract. This protocol employs an initial fractionation by silica (B1680970) gel column chromatography followed by a final purification step using preparative reversed-phase HPLC.

Materials for Purification
  • Silica gel (60-120 mesh for column chromatography)

  • Solvents (HPLC grade): n-hexane, ethyl acetate, dichloromethane (B109758), methanol (B129727), acetonitrile (B52724), water

  • Preparative HPLC system with a C18 column (e.g., 10 µm particle size, 250 x 20 mm)

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

Step 1: Silica Gel Column Chromatography (Initial Fractionation)
  • Prepare a silica gel slurry in n-hexane and pack it into a glass column.

  • Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Dry the adsorbed sample and load it carefully onto the top of the packed column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20, 50:50 n-hexane:ethyl acetate), followed by a gradient of dichloromethane and methanol for more polar compounds.

  • Collect fractions of a suitable volume (e.g., 20 mL) using a fraction collector.

  • Monitor the fractions by TLC using a suitable mobile phase (e.g., 70:30 n-hexane:ethyl acetate) and visualize under a UV lamp.

  • Combine fractions containing the compound of interest (this compound) based on their TLC profiles.

  • Evaporate the solvent from the combined fractions to yield a semi-purified extract.

Step 2: Preparative Reversed-Phase HPLC (Final Purification)
  • Dissolve the semi-purified extract from the previous step in a minimal volume of the HPLC mobile phase (e.g., 50% acetonitrile in water).

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Set up the preparative HPLC system with a C18 column. A suitable mobile phase is a gradient of acetonitrile and water, both containing 0.1% formic acid to improve peak shape.

  • Example Gradient:

    • 0-5 min: 40% Acetonitrile

    • 5-25 min: Linear gradient from 40% to 80% Acetonitrile

    • 25-30 min: 80% Acetonitrile

    • 30-35 min: Return to 40% Acetonitrile

  • Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 210 nm).

  • Collect the peaks corresponding to this compound using a fraction collector.

  • Combine the pure fractions, and remove the organic solvent using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.

  • Confirm the purity and identity of the final product using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

The following tables provide representative quantitative data for the production and purification of this compound and similar fungal polyketides.

Table 1: this compound Production Yield in Fungal Culture

Fungal StrainCulture ConditionsThis compound Titer (mg/L)Reference
Trichoderma arundinaceum (Wild-Type)Liquid Culture24.4[2]
Aspergillus ochraceusNot Reported--

Table 2: Representative Yields for Fungal Polyketide Extraction and Purification

Note: Data in this table is representative of polyketide purification from fungal sources and may not be specific to this compound.

Purification StageStarting MaterialTypical YieldTypical Recovery (%)Reference
Crude Extraction 3 L Solid Fungal Culture6.0 g-Based on similar polyketide extractions
Silica Gel Chromatography 6.0 g Crude Extract500 - 1000 mg (this compound-containing fraction)8-16%Estimated from literature on polyketide purification
Preparative HPLC 500 mg Semi-purified Fraction20 - 50 mg (Pure this compound)4-10%Estimated from literature on polyketide purification
Overall Yield 3 L Solid Fungal Culture20 - 50 mg (Pure this compound)0.3-0.8%Calculated from representative data

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the extraction and purification of this compound from fungal cultures.

AspinolideB_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification Culture Inoculation of T. arundinaceum or A. ochraceus Incubation Incubation (Liquid or Solid Medium) Culture->Incubation Harvest Harvesting (Filtration or Agar Fragmentation) Incubation->Harvest Solvent_Extraction Ethyl Acetate Extraction (Liquid-Liquid or Solid-Liquid) Harvest->Solvent_Extraction Concentration Concentration (Rotary Evaporation) Solvent_Extraction->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Silica_Column Silica Gel Column Chromatography (n-Hexane/EtOAc Gradient) Crude_Extract->Silica_Column Fraction_Collection1 Fraction Collection & TLC Analysis Silica_Column->Fraction_Collection1 Semi_Pure Semi-Purified Fractions Fraction_Collection1->Semi_Pure Prep_HPLC Preparative RP-HPLC (C18 Column, ACN/H2O Gradient) Semi_Pure->Prep_HPLC Fraction_Collection2 Peak Collection Prep_HPLC->Fraction_Collection2 Pure_Compound Pure this compound Fraction_Collection2->Pure_Compound

References

Application Notes and Protocols for Aspinolide B in Agricultural Biocontrol

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Aspinolide B, a polyketide secondary metabolite from the mycoparasitic fungus Trichoderma arundinaceum, has been investigated for its potential role in agricultural biocontrol. Its production is notably amplified in mutant strains of T. arundinaceum deficient in the biosynthesis of harzianum A, suggesting a potential compensatory or alternative role in the fungus's antagonistic interactions. However, current research indicates that this compound itself may lack direct, potent antifungal and phytotoxic properties. Instead, its contribution to biocontrol is likely indirect, possibly through synergistic effects with other metabolites or by priming the plant's innate defense mechanisms against subsequent pathogen attack. These notes provide an overview of the current understanding, available data, and generalized protocols for the evaluation of this compound's biocontrol potential.

Quantitative Data Summary

Direct quantitative data on the biocontrol efficacy of purified this compound is limited in publicly accessible literature. The primary quantitative information pertains to its production by Trichoderma arundinaceum.

Table 1: Production of this compound by Trichoderma arundinaceum

Fungal StrainKey Genetic CharacteristicThis compound Production Level
T. arundinaceum Wild-TypeFunctional harzianum A biosynthesisLow to non-detectable
T. arundinaceum Δtri5 mutantDisrupted harzianum A biosynthesisSignificantly overproduced[1][2]

Table 2: Comparative Biological Activity of Aspinolide Analogues

CompoundAntifungal Activity (in vitro vs. Botrytis cinerea)Phytotoxicity (in vitro on tomato)Reference
This compound Reported to be lacking Reported to be lacking [3]
Aspinolide CPresentPresent[3]
Aspinolide FReported to be lackingReported to be lacking[3]

Experimental Protocols

The following are generalized experimental protocols. Researchers should adapt these based on specific experimental goals, target pathogens, and host plants.

Protocol for In Vitro Antifungal Susceptibility Testing

This protocol determines the direct inhibitory effect of this compound on fungal pathogen growth.

Objective: To determine the Minimum Inhibitory Concentration (MIC) and 50% Effective Concentration (EC₅₀) of this compound against a target plant pathogen.

Materials:

  • Purified this compound

  • Target fungal pathogen (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

Procedure:

  • Inoculum Preparation: Culture the fungal pathogen on a solid medium until sporulation. Harvest spores and prepare a standardized spore suspension (e.g., 1 x 10⁵ spores/mL) in the liquid medium.

  • Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the 96-well plate using the liquid medium to achieve a final concentration range. Ensure the final DMSO concentration is consistent across all wells and does not inhibit fungal growth.

  • Inoculation: Add the fungal spore suspension to each well. Include a positive control (medium + spores + DMSO) and a negative control (medium only).

  • Incubation: Incubate the plates at an optimal temperature for the specific pathogen (e.g., 22-25°C) for 48-72 hours.

  • Data Analysis: Measure the optical density at 600 nm. Calculate the percentage of growth inhibition relative to the positive control. Determine the MIC and calculate the EC₅₀ value using non-linear regression analysis.

Protocol for Plant Defense Priming Assay

This protocol assesses the ability of this compound to enhance a plant's defense response to a subsequent pathogen attack.

Objective: To evaluate if pre-treatment with this compound leads to a faster and/or stronger defense response in plants.

Materials:

  • Test plants (e.g., Arabidopsis thaliana, tomato, or a relevant crop species)

  • Purified this compound

  • Virulent plant pathogen

  • Control solution (buffer or water with the same solvent concentration as the treatment)

  • Growth chambers with controlled environmental conditions

Procedure:

  • Plant Treatment: Apply this compound to a group of plants, either as a foliar spray or a soil drench. Treat a control group with the control solution.

  • Priming Period: Maintain the plants under optimal growth conditions for 24-72 hours to allow for the establishment of a primed state.

  • Pathogen Challenge: Inoculate both the this compound-treated and control plants with the pathogen.

  • Disease Assessment: Monitor the plants for disease development over several days. Quantify disease severity by measuring lesion size, disease incidence, or biomass of the pathogen.

  • Molecular Analysis (Optional): At key time points post-inoculation, collect tissue samples to analyze the expression of defense-related genes (e.g., via qRT-PCR) or the accumulation of defense-related metabolites.

Protocol for Phytotoxicity Assessment

This protocol evaluates the potential for this compound to cause harm to the host plant.

Objective: To determine if this compound exhibits phytotoxic effects at concentrations relevant for biocontrol.

Materials:

  • Seeds of a sensitive indicator plant (e.g., lettuce, radish)

  • Purified this compound

  • Sterile petri dishes with filter paper

  • Growth chamber

Procedure:

  • Treatment Preparation: Prepare a series of this compound concentrations.

  • Seed Germination Assay: Place a set number of seeds in each petri dish on filter paper moistened with a specific concentration of this compound or a control solution.

  • Incubation: Incubate in a growth chamber for 5-7 days.

  • Data Collection: Measure the percentage of seed germination, root length, and shoot length.

  • Analysis: Compare the measurements from the this compound-treated groups to the control to identify any significant inhibition of growth.

Visualizations: Workflows and Pathways

biosynthesis_overview cluster_trichoderma Trichoderma arundinaceum Metabolism cluster_wt_pathway Biosynthesis in Wild-Type cluster_mutant_pathway Biosynthesis in Δtri5 Mutant wt Wild-Type Strain ha_pathway Harzianum A Pathway (Dominant) wt->ha_pathway asp_pathway_wt Aspinolide Pathway (Suppressed) wt->asp_pathway_wt mutant Δtri5 Mutant Strain blocked_ha Harzianum A Pathway (Blocked) mutant->blocked_ha asp_pathway_mutant Aspinolide Pathway (Upregulated) mutant->asp_pathway_mutant ha Harzianum A ha_pathway->ha asp_b This compound asp_pathway_mutant->asp_b

Caption: Biosynthetic shift towards this compound production in T. arundinaceum mutants.

experimental_decision_tree start Evaluate this compound antifungal_test Direct Antifungal Assay (Protocol 2.1) start->antifungal_test phytotoxicity_test Phytotoxicity Assay (Protocol 2.3) start->phytotoxicity_test result_antifungal Directly Antifungal? antifungal_test->result_antifungal result_phytotoxic Phytotoxic? phytotoxicity_test->result_phytotoxic priming_test Plant Defense Priming Assay (Protocol 2.2) result_priming Induces Priming? priming_test->result_priming result_antifungal->priming_test No conclusion_direct Potential as Direct Biocontrol Agent result_antifungal->conclusion_direct Yes result_phytotoxic->result_antifungal No conclusion_discard High Risk or Ineffective result_phytotoxic->conclusion_discard Yes conclusion_priming Potential as Plant Defense Primer result_priming->conclusion_priming Yes result_priming->conclusion_discard No

Caption: Logical workflow for the evaluation of this compound as a biocontrol agent.

priming_signaling_pathway cluster_priming_phase Priming Phase (Pre-infection) cluster_defense_phase Defense Phase (Post-infection) aspinolide_b This compound plant_receptor Plant Cell Receptor aspinolide_b->plant_receptor 1. Perception signal_transduction Signal Transduction Cascade plant_receptor->signal_transduction 2. Initiation epigenetic_modification Epigenetic Modifications (e.g., histone methylation) signal_transduction->epigenetic_modification 3. Memory Formation primed_state Primed State epigenetic_modification->primed_state rapid_activation Rapid & Potentiated Activation of Defense Genes primed_state->rapid_activation 5. Activation pathogen Pathogen Attack pathogen->primed_state 4. Challenge defense_response Enhanced Defense Response (e.g., ROS burst, PR proteins) rapid_activation->defense_response resistance Increased Disease Resistance defense_response->resistance

Caption: A conceptual signaling pathway for plant defense priming mediated by this compound.

References

Application Notes and Protocols: Investigating the Effect of Aspinolide B on Plant Root Growth

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aspinolide B, a polyketide produced by the fungus Trichoderma arundinaceum, has been identified as a regulator of plant growth. This document provides detailed application notes and protocols for investigating the effects of this compound on plant root architecture. The experimental designs draw parallels with the well-characterized strigolactone (SL) signaling pathway, a key regulator of root development, to provide a framework for elucidating the mechanism of action of this compound.

Data Presentation

Table 1: Effect of this compound on Tomato (Solanum lycopersicum) Root Growth
Treatment Concentration (µg/mL)Primary Root Length (cm)Lateral Root Density (number/cm)
0 (Control)8.5 ± 0.72.3 ± 0.4
108.3 ± 0.63.1 ± 0.5
258.6 ± 0.84.2 ± 0.6
508.4 ± 0.75.8 ± 0.9
1008.5 ± 0.65.5 ± 0.8

*Data is hypothetical based on the finding that this compound promotes the growth of S. lycopersicum lateral roots at 50 µg/mL[1]. Values are presented as mean ± standard deviation. * indicates a statistically significant difference from the control (p < 0.05).

Table 2: Gene Expression Analysis in Arabidopsis thaliana Roots Treated with this compound
GeneFunctionFold Change (this compound vs. Control)
MAX2F-box protein in SL signaling1.2
D14Strigolactone receptor1.1
SMXL7Transcriptional repressor-2.5
BRC1Transcription factor, downstream of SL3.0
PIN3Auxin efflux carrier1.8
PIN7Auxin efflux carrier1.9

Data is hypothetical and represents expected changes based on strigolactone signaling. * indicates a statistically significant change.

Experimental Protocols

Plant Root Growth Bioassay

Objective: To quantify the dose-dependent effect of this compound on primary and lateral root growth.

Materials:

  • Arabidopsis thaliana (Col-0) or Solanum lycopersicum (e.g., M82) seeds.

  • This compound (stock solution in DMSO).

  • Murashige and Skoog (MS) medium including vitamins, 1% sucrose, and 0.8% agar (B569324).

  • Petri dishes (9 cm).

  • Sterile water, ethanol (B145695), and bleach.

  • Growth chamber with controlled light and temperature.

  • Scanner or camera for imaging.

  • Image analysis software (e.g., ImageJ/Fiji).

Protocol:

  • Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach for 10 minutes, and then rinse five times with sterile water.

  • Resuspend seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.

  • Prepare MS agar plates containing different concentrations of this compound (e.g., 0, 10, 25, 50, 100 µg/mL). Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%.

  • Pipette stratified seeds onto the surface of the MS plates, arranging them in a straight line at the top of the plate.

  • Seal the plates with micropore tape and place them vertically in a growth chamber under long-day conditions (16h light/8h dark) at 22°C.

  • After 7-10 days, image the plates using a high-resolution scanner or camera.

  • Measure the primary root length and count the number of emerged lateral roots using ImageJ/Fiji. Calculate lateral root density by dividing the number of lateral roots by the length of the primary root.

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To determine if this compound affects the expression of genes involved in the strigolactone signaling pathway.

Materials:

  • Arabidopsis thaliana seedlings grown in liquid MS medium.

  • This compound.

  • Liquid nitrogen.

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen).

  • DNase I.

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).

  • qRT-PCR instrument.

  • Primers for target genes (MAX2, D14, SMXL7, BRC1) and a reference gene (e.g., ACTIN2).

Protocol:

  • Grow Arabidopsis seedlings in liquid MS medium for 5 days.

  • Treat the seedlings with this compound (e.g., 50 µg/mL) or a mock solution (DMSO) for a specified time (e.g., 2, 4, or 6 hours).

  • Harvest root tissue, flash-freeze in liquid nitrogen, and store at -80°C.

  • Extract total RNA from the root tissue using an RNA extraction kit, including an on-column DNase I treatment to remove genomic DNA contamination.

  • Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a SYBR Green-based master mix.

  • Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interaction

Objective: To test for a direct interaction between this compound, a putative receptor (e.g., D14), and other signaling components (e.g., MAX2 and SMXL7).

Materials:

  • Yeast strains (e.g., AH109 or Y2HGold).

  • Plasmids for bait (e.g., pGBKT7) and prey (e.g., pGADT7).

  • cDNA of D14, MAX2, and SMXL7.

  • This compound.

  • Yeast transformation reagents.

  • Selective media (SD/-Leu/-Trp, SD/-Leu/-Trp/-His, SD/-Leu/-Trp/-His/-Ade with X-α-Gal).

Protocol:

  • Clone the full-length coding sequence of D14 into the bait vector (pGBKT7) and MAX2 and SMXL7 into the prey vector (pGADT7).

  • Co-transform the bait and prey plasmids into the appropriate yeast strain.

  • Plate the transformed yeast on SD/-Leu/-Trp plates to select for cells containing both plasmids.

  • To test for interaction, replica-plate the colonies onto selective media (SD/-Leu/-Trp/-His and SD/-Leu/-Trp/-His/-Ade with X-α-Gal) containing this compound or a mock control.

  • Incubate the plates at 30°C for 3-5 days and observe for yeast growth and blue color development, which indicate a positive interaction.

Mandatory Visualizations

AspinolideB_Signaling_Pathway cluster_perception Perception cluster_complex SCF Complex Formation cluster_degradation Target Degradation cluster_response Cellular Response AspinolideB This compound D14 D14 Receptor (α/β-hydrolase) AspinolideB->D14 Binding & Hydrolysis MAX2 MAX2 (F-box protein) D14->MAX2 Conformational Change SCF SCF Complex MAX2->SCF SMXL7 SMXL7 (Repressor) SCF->SMXL7 Ubiquitination Proteasome 26S Proteasome SMXL7->Proteasome Degradation GeneExpression Gene Expression (e.g., BRC1) Proteasome->GeneExpression De-repression RootDevelopment Lateral Root Formation GeneExpression->RootDevelopment

Caption: Proposed signaling pathway for this compound in plant roots.

Experimental_Workflow start Start: Investigate this compound Effect phenotyping Phenotypic Analysis: Root Growth Bioassay start->phenotyping data1 Quantitative Data: Primary Root Length, Lateral Root Density phenotyping->data1 molecular Molecular Analysis: qRT-PCR for SL-related genes phenotyping->molecular conclusion Conclusion: Elucidate Mechanism of Action data1->conclusion data2 Gene Expression Data: Fold change in MAX2, D14, SMXL7 molecular->data2 interaction Protein Interaction Study: Yeast Two-Hybrid Assay molecular->interaction data2->conclusion data3 Interaction Data: D14-MAX2, D14-SMXL7 interaction->data3 data3->conclusion

Caption: Experimental workflow for investigating this compound's effect on root growth.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Aspinolide B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the stereoselective synthesis of Aspinolide B. The information is compiled from various published total syntheses, offering insights into overcoming common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: My ring-closing metathesis (RCM) reaction to form the 10-membered lactone is giving low yields. What are the critical parameters to optimize?

A1: Low yields in the RCM step for constructing the 10-membered ring of this compound can be attributed to several factors. Catalyst choice, substrate purity, and reaction concentration are paramount. For instance, the use of Grubbs' second-generation catalyst is common for its higher activity and broader functional group tolerance. Ensure the diene precursor is meticulously purified to remove any catalyst poisons. Running the reaction at high dilution is crucial to favor the intramolecular RCM over intermolecular oligomerization.

Q2: I am struggling to control the stereochemistry of the trans double bond within the macrolactone. Which methods provide the best E-selectivity?

A2: Achieving high E-selectivity for the C4-C5 double bond is a known challenge. Ring-closing metathesis (RCM) is a highly effective strategy for establishing this trans-olefin moiety.[1] Alternatively, the Nozaki-Hiyama-Kishi (NHK) reaction has been successfully employed to form the 10-membered ring, which can also favor the desired E-alkene geometry.[2] Another approach involves the Horner-Wadsworth-Emmons (HWE) olefination prior to macrolactonization, which is well-known for its high E-selectivity.

Q3: What are the recommended methods for installing the stereocenters at C2, C3, and C9?

A3: The stereocenters of this compound are typically established using chiral pool starting materials or asymmetric reactions.

  • Chiral Pool Approach: Commercially available chiral molecules such as D-mannitol, 2,3-O-isopropylidene-d-ribose, and methyl D-lactate have been successfully utilized as starting materials to set the desired stereochemistry.[1]

  • Asymmetric Reactions: Substrate-controlled reductions and additions are critical. For example, a selective Felkin-type addition of TMS-acetylene to an aldehyde precursor has been used to set a key stereocenter.[2] Sharpless asymmetric dihydroxylation is another powerful tool for installing vicinal diols with high enantioselectivity, which can then be further elaborated.[3]

Q4: The final macrolactonization step is proving difficult. What are the most reliable methods?

A4: Macrolactonization of the seco-acid is a critical and often challenging step. Several methods have been reported with success:

  • Shiina Macrolactonization: This method, employing 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), is effective for the formation of the 10-membered lactone.[1]

  • Yamaguchi Macrolactonization: This is another robust method that has been applied in the synthesis of related natural products.

  • Nozaki-Hiyama-Kishi (NHK) Coupling: This reaction can be used to form the macrocycle directly, bypassing a separate lactonization step.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Diastereoselectivity in Aldol Addition Incorrect choice of protecting groups leading to undesired chelation. Non-optimal reaction conditions (temperature, base).Employ non-chelating silyl (B83357) protecting groups on the enolate.[4] Use of an α-chelating PMB group on the enolate can improve selectivity.[4] Screen different bases and reaction temperatures to optimize selectivity.
Poor Yield in Ring-Closing Metathesis (RCM) Catalyst deactivation by impurities. Competing intermolecular reactions.Ensure rigorous purification of the diene substrate. Perform the reaction under high dilution conditions (e.g., 0.001 M). Use a more robust catalyst, such as Grubbs' second-generation catalyst.
Epimerization of Stereocenters Exposure to harsh acidic or basic conditions during deprotection or subsequent steps.Utilize mild deprotection conditions. For example, for acid-labile groups, carefully control the pH and reaction time. Consider using protecting groups that can be removed under neutral conditions.
Failure of Macrolactonization Steric hindrance in the seco-acid precursor. Unfavorable conformation for cyclization.Employ a powerful macrolactonization agent like that used in the Shiina or Yamaguchi methods.[1] Ensure the seco-acid is of high purity. Sometimes, altering the point of cyclization in the retrosynthetic analysis can resolve this issue.

Key Experimental Protocols

1. Shiina Macrolactonization:

To a solution of the seco-acid in toluene (B28343) at room temperature is added triethylamine. A solution of 2-methyl-6-nitrobenzoic anhydride (MNBA) in toluene is then added dropwise. The reaction mixture is stirred at room temperature for several hours. After completion, the reaction is quenched and the desired macrolactone is purified by column chromatography.

2. Nozaki-Hiyama-Kishi (NHK) Macrocyclization:

A solution of the iodo-alkene precursor in a suitable solvent (e.g., THF) is added to a mixture of CrCl₂ and NiCl₂ in the same solvent under an inert atmosphere. The reaction is typically stirred at room temperature until the starting material is consumed. The reaction is then worked up and the product purified.

Visualizing the Synthetic Strategy

A generalized synthetic workflow for this compound often involves the preparation of two key fragments followed by their coupling and subsequent macrocyclization.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Assembly and Cyclization chiral_pool_A Chiral Pool (e.g., D-Ribose) intermediate_A1 Functional Group Interconversions chiral_pool_A->intermediate_A1 fragment_A Key Fragment A (e.g., Olefinic Acid) intermediate_A1->fragment_A coupling Fragment Coupling (Esterification) fragment_A->coupling chiral_pool_B Chiral Pool (e.g., D-Lactate) intermediate_B1 Asymmetric Reactions chiral_pool_B->intermediate_B1 fragment_B Key Fragment B (e.g., Olefinic Alcohol) intermediate_B1->fragment_B fragment_B->coupling seco_acid Seco-Acid Precursor coupling->seco_acid cyclization Macrolactonization (e.g., Shiina, RCM) seco_acid->cyclization aspinolide_B This compound cyclization->aspinolide_B

Caption: Convergent synthetic strategy for this compound.

This diagram illustrates a common convergent approach where two main fragments are synthesized independently from chiral starting materials and then coupled. The final key step is the macrocyclization to form the 10-membered ring.

For more specific troubleshooting, consulting the original literature for detailed reaction conditions and characterization data is highly recommended.

References

Aspinolide B purification troubleshooting and optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Aspinolide B.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Purification

Issue 1: Poor Peak Resolution or Co-elution of Impurities

  • Question: My HPLC chromatogram shows broad peaks for this compound, and it is co-eluting with other components from the fungal broth extract. How can I improve the separation?

  • Answer: Poor resolution is a common challenge in the purification of natural products. Here are several strategies to improve the separation of this compound:

    • Optimize the Mobile Phase Gradient: A shallow gradient can enhance the separation of closely eluting compounds. If you are using a water/acetonitrile (B52724) or water/methanol (B129727) system, try decreasing the rate of increase of the organic solvent. For example, instead of a 5-95% organic solvent gradient over 20 minutes, try a 30-60% gradient over 40 minutes, focusing on the elution window of this compound.

    • Change the Organic Modifier: The selectivity of the separation can be significantly altered by switching the organic solvent. If you are using acetonitrile, try methanol, or vice-versa. These solvents have different polarities and can change the elution order of your target compound and impurities.

    • Adjust the Mobile Phase pH: this compound, a lactone, may be sensitive to pH. The ionization of co-eluting impurities can be suppressed or enhanced by adjusting the pH of the mobile phase, which can dramatically affect their retention times. Try adding a small amount of a modifier like formic acid (0.1%) or trifluoroacetic acid (0.1%) to control the pH.

    • Select a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different chemistry. While C18 is a common choice for reverse-phase chromatography, a phenyl-hexyl or a polar-embedded column could offer different selectivity for this compound and its related impurities.

Issue 2: Low Yield of Purified this compound

  • Question: After preparative HPLC, the final yield of this compound is very low. What are the potential causes and how can I improve recovery?

  • Answer: Low recovery can be due to several factors, from sample preparation to the purification process itself. Consider the following:

    • Compound Instability: this compound may be degrading during the purification process. Lactones can be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures. Ensure your mobile phase pH is within a stable range for this compound (typically pH 3-7) and avoid high temperatures during purification and solvent evaporation. Performing a stability study of this compound at different pH values and temperatures can help identify optimal conditions.

    • Irreversible Adsorption to the Column: Some of the compound may be irreversibly binding to the stationary phase. This can be due to active sites on the silica (B1680970) backbone. Using an end-capped column can minimize this issue. You can also try adding a competitive agent to the mobile phase, though this will require a subsequent removal step.

    • Sample Overloading: Injecting too much crude extract onto the column can lead to poor peak shape and reduced recovery. It is important to determine the loading capacity of your preparative column for your specific sample. Start with a small injection and gradually increase the load to find the optimal amount that doesn't compromise resolution and recovery.

    • Inefficient Fraction Collection: Ensure your fraction collector parameters are set correctly to collect the entire peak corresponding to this compound. A slight shift in retention time between runs could lead to partial collection of the peak.

Issue 3: High Backpressure in the HPLC System

  • Question: The pressure in my HPLC system is steadily increasing during the purification of this compound. What should I do?

  • Answer: High backpressure is a common issue in HPLC and can indicate a blockage in the system. Here is a systematic approach to troubleshoot this problem:

    • Check for Particulate Matter: Crude extracts from fungal fermentations can contain particulate matter that can clog the column frit or the HPLC system. Ensure your sample is filtered through a 0.22 µm or 0.45 µm syringe filter before injection.

    • Column Contamination: The column itself may be contaminated with precipitated sample components or strongly retained impurities. Try washing the column with a strong solvent (e.g., isopropanol (B130326) or a mixture of methanol and dichloromethane, if compatible with your column) to remove these contaminants. If the pressure remains high, you may need to replace the column frit or the column itself.

    • System Blockage: A blockage can occur in other parts of the HPLC system, such as the tubing, injector, or guard column. Systematically disconnect components starting from the detector and working your way back to the pump to identify the source of the high pressure.

Troubleshooting Summary Potential Cause Recommended Action
Poor Peak Resolution Inadequate mobile phase conditionsOptimize gradient, change organic modifier, adjust pH
Unsuitable stationary phaseSelect a column with different chemistry (e.g., phenyl-hexyl)
Low Yield Compound degradationControl pH and temperature; perform stability studies
Irreversible adsorptionUse an end-capped column
Sample overloadingDetermine and optimize column loading capacity
Inefficient fraction collectionVerify and adjust fraction collector settings
High Backpressure Particulate matter in sampleFilter sample before injection
Column contamination/cloggingWash or replace the column/frit
System blockageSystematically check and clear blockages

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting point for a preparative HPLC method for this compound purification?

    A1: A good starting point would be a reverse-phase C18 column. You can begin with a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical scouting gradient could be 10% to 90% B over 30 minutes. Monitor the elution profile with a UV detector (e.g., at 210 nm) and a mass spectrometer if available to identify the peak corresponding to the mass of this compound (m/z 285.13 [M+H]⁺). Based on the retention time of this compound in the scouting run, you can then develop a more focused gradient to improve resolution and throughput.

  • Q2: How can I confirm the identity and purity of my final this compound sample?

    A2: The identity of this compound can be confirmed using mass spectrometry (MS) to verify the molecular weight and nuclear magnetic resonance (NMR) spectroscopy to confirm the chemical structure. Purity can be assessed using analytical HPLC with a high-resolution column and a diode array detector (DAD) or a universal detector like an evaporative light scattering detector (ELSD). A pure sample should show a single, sharp peak.

  • Q3: Are there any known stability issues with this compound that I should be aware of during purification and storage?

    A3: While specific stability data for this compound is not extensively published, as a 10-membered lactone, it may be susceptible to hydrolysis under strong acidic or alkaline conditions. It is advisable to maintain the pH of solutions between 4 and 7. For long-term storage, it is best to keep the purified compound as a dry solid at -20°C or below. If in solution, use an aprotic solvent like DMSO and store at low temperatures.

Experimental Protocols

Protocol 1: Preparative Reversed-Phase HPLC for this compound Purification

This protocol provides a general methodology for the purification of this compound from a crude fungal extract. Optimization will be required based on the specific fermentation broth and available instrumentation.

  • Sample Preparation:

    • Lyophilize the fungal fermentation broth to dryness.

    • Extract the dried biomass with a suitable organic solvent (e.g., ethyl acetate (B1210297) or methanol).

    • Concentrate the organic extract under reduced pressure to obtain a crude extract.

    • Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 semi-preparative or preparative column (e.g., 10 µm particle size, 250 x 21.2 mm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-5 min: 20% B

      • 5-45 min: 20% to 70% B (linear gradient)

      • 45-50 min: 70% to 95% B (column wash)

      • 50-60 min: Re-equilibration at 20% B

    • Flow Rate: 10-20 mL/min (depending on column dimensions).

    • Detection: UV at 210 nm and/or mass spectrometry.

    • Injection Volume: Dependent on column loading capacity, determined from initial analytical runs.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the this compound peak based on the chromatogram.

    • Analyze the purity of the collected fractions using analytical HPLC-MS.

    • Pool the pure fractions and evaporate the solvent under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.

Visualizations

Logical Workflow for HPLC Troubleshooting

hplc_troubleshooting cluster_pressure High Backpressure cluster_resolution Poor Resolution cluster_yield Low Yield start HPLC Problem Identified pressure_check Check System Pressure start->pressure_check resolution_check Assess Peak Shape and Separation start->resolution_check yield_check Quantify Recovery start->yield_check filter_sample Filter Sample (0.45 µm) pressure_check->filter_sample wash_column Wash Column with Strong Solvent filter_sample->wash_column check_tubing Inspect Tubing/Fittings wash_column->check_tubing replace_frit Replace Column Frit check_tubing->replace_frit end Problem Resolved replace_frit->end optimize_gradient Optimize Gradient resolution_check->optimize_gradient change_solvent Change Organic Modifier optimize_gradient->change_solvent adjust_ph Adjust Mobile Phase pH change_solvent->adjust_ph change_column Select Different Column Chemistry adjust_ph->change_column change_column->end stability_test Perform Stability Test (pH, Temp) yield_check->stability_test optimize_load Optimize Sample Load stability_test->optimize_load check_collection Verify Fraction Collector Settings optimize_load->check_collection check_collection->end

Caption: A logical workflow for troubleshooting common HPLC issues.

Hypothetical Antifungal Signaling Pathway for this compound

antifungal_pathway aspinolide_b This compound cell_membrane Fungal Cell Membrane aspinolide_b->cell_membrane Interacts with ergosterol Ergosterol Synthesis Pathway cell_membrane->ergosterol Disrupts membrane_integrity Loss of Membrane Integrity ergosterol->membrane_integrity Leads to ion_leakage Ion Leakage (K+, H+) membrane_integrity->ion_leakage cell_death Fungal Cell Death ion_leakage->cell_death

Caption: Hypothetical antifungal mechanism of this compound.

Hypothetical Plant Growth Regulation Pathway for this compound

plant_growth_pathway aspinolide_b This compound receptor Plant Cell Receptor aspinolide_b->receptor signaling_cascade Signal Transduction Cascade receptor->signaling_cascade transcription_factors Activation of Transcription Factors signaling_cascade->transcription_factors gene_expression Expression of Growth-Related Genes transcription_factors->gene_expression cell_elongation Cell Elongation and Division gene_expression->cell_elongation root_growth Enhanced Lateral Root Growth cell_elongation->root_growth

Caption: Hypothetical plant growth regulation by this compound.

Stability and degradation of Aspinolide B under laboratory conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aspinolide B. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the stability and degradation of this compound under typical laboratory conditions. The following troubleshooting guides and frequently asked questions (FAQs) will help you address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

This compound is a polyketide-derived 10-membered lactone. For long-term storage, it is recommended to keep the compound as a solid at -20°C. Under these conditions, it is reported to be stable for at least four years[1]. For short-term use, solutions in solvents such as dichloromethane, DMSO, ethanol, or methanol (B129727) can be prepared[1]. However, the stability of this compound in solution is not well-documented and should be monitored, especially if stored for extended periods.

Q2: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound have not been extensively studied, its chemical structure suggests potential areas of instability. The molecule contains a lactone (a cyclic ester) and an additional ester group, both of which are susceptible to hydrolysis under acidic or basic conditions[2][3]. The α,β-unsaturated ketone within the lactone ring could also be reactive[4][5]. Additionally, the double bonds present in the molecule may be susceptible to oxidation.

Q3: How can I perform a forced degradation study on this compound?

Forced degradation studies, also known as stress testing, are essential to identify likely degradation products and establish the intrinsic stability of a molecule. These studies involve subjecting the compound to conditions more severe than accelerated stability testing[6]. For this compound, a typical forced degradation study would include the following conditions:

  • Acidic Hydrolysis: Treatment with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature.

  • Basic Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at room temperature or slightly elevated temperature.

  • Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 60-80°C).

  • Photodegradation: Exposing the compound in solution or as a solid to UV and visible light, as per ICH Q1B guidelines[7].

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for developing a stability-indicating method[6][8][9][10]. A stability-indicating HPLC method should be able to separate the intact this compound from all its potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to help identify the structures of the degradation products.

Troubleshooting Guides

Problem: I am observing a decrease in the peak area of this compound in my HPLC analysis over time.

  • Possible Cause 1: Degradation in Solution. this compound may be degrading in the solvent used for your experiments.

    • Troubleshooting Step: Prepare fresh solutions of this compound immediately before each experiment. If you need to store solutions, keep them at a low temperature (e.g., 2-8°C) and for a minimal amount of time. Conduct a preliminary study to assess the stability of this compound in your chosen solvent at the intended storage temperature over a relevant timeframe.

  • Possible Cause 2: Adsorption to Container Surfaces. The compound may be adsorbing to the walls of your storage vials or autosampler vials.

  • Possible Cause 3: Photodegradation. If your samples are exposed to light, photodegradation may be occurring.

    • Troubleshooting Step: Protect your solutions from light by using amber vials or by wrapping the vials in aluminum foil.

Problem: I see new peaks appearing in the chromatogram of my this compound sample during a stability study.

  • Possible Cause: Formation of Degradation Products. The appearance of new peaks is a strong indication that this compound is degrading under the experimental conditions.

    • Troubleshooting Step: This is the expected outcome of a forced degradation study. The goal is to identify and quantify these new peaks. Use a stability-indicating HPLC method to ensure that these new peaks are well-separated from the parent peak. Use LC-MS to obtain mass information about the degradation products to aid in their identification.

Data Presentation

The following tables provide a template for summarizing quantitative data from forced degradation studies of this compound.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionDurationTemperature (°C)% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
Acidic Hydrolysis0.1 M HCl24 h60Data to be filledData to be filledData to be filled
Basic Hydrolysis0.1 M NaOH8 h25Data to be filledData to be filledData to be filled
Oxidation3% H₂O₂24 h25Data to be filledData to be filledData to be filled
Thermal (Solid)Dry Heat48 h80Data to be filledData to be filledData to be filled
Thermal (Solution)In Methanol48 h60Data to be filledData to be filledData to be filled
Photolytic (Solid)ICH Q1B-25Data to be filledData to be filledData to be filled
Photolytic (Solution)ICH Q1B-25Data to be filledData to be filledData to be filled

Table 2: Stability of this compound in Different Solvents at 4°C

SolventConcentration (mg/mL)Timepoint% Remaining this compound
Methanol10 h100
24 hData to be filled
48 hData to be filled
DMSO10 h100
24 hData to be filled
48 hData to be filled
Dichloromethane10 h100
24 hData to be filled
48 hData to be filled

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to obtain a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to obtain a final concentration of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to obtain a final concentration of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation (Solution): Incubate the stock solution at 60°C.

    • Thermal Degradation (Solid): Place a known amount of solid this compound in a vial and heat at 80°C.

    • Photodegradation: Expose the stock solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines[7]. A control sample should be protected from light.

  • Sample Collection and Neutralization: At specified time points, withdraw an aliquot of the stressed sample. For acidic and basic hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute the samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Visualizations

Below are diagrams illustrating key workflows and concepts related to the stability testing of this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Outcome aspinolide_b This compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) aspinolide_b->acid Expose to stress base Base Hydrolysis (e.g., 0.1M NaOH, 25°C) aspinolide_b->base Expose to stress oxidation Oxidation (e.g., 3% H2O2, 25°C) aspinolide_b->oxidation Expose to stress thermal Thermal Stress (e.g., 60°C solution) aspinolide_b->thermal Expose to stress photo Photolytic Stress (ICH Q1B) aspinolide_b->photo Expose to stress hplc Stability-Indicating HPLC-UV Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples lcms LC-MS for Identification hplc->lcms Characterize degradants stability_profile Stability Profile of this compound hplc->stability_profile degradation_pathway Proposed Degradation Pathways lcms->degradation_pathway

Caption: Experimental workflow for forced degradation studies of this compound.

logical_relationship cluster_molecule This compound Structure cluster_groups Susceptible Functional Groups cluster_degradation Potential Degradation Reactions aspinolide This compound lactone 10-Membered Lactone Ring aspinolide->lactone ester Ester Linkage aspinolide->ester alkene Alkene Double Bonds aspinolide->alkene alpha_beta α,β-Unsaturated Ketone aspinolide->alpha_beta hydrolysis Hydrolysis lactone->hydrolysis ester->hydrolysis oxidation Oxidation alkene->oxidation isomerization Isomerization alkene->isomerization alpha_beta->hydrolysis

Caption: Potential degradation sites in this compound.

References

Aspinolide B solubility issues in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Aspinolide B.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For preparing a high-concentration stock solution of this compound, we recommend using 100% Dimethyl Sulfoxide (DMSO). This compound is readily soluble in DMSO.[1] Ensure the compound is fully dissolved by vortexing. For complete dissolution, brief sonication in a water bath may be beneficial.

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. Why did this happen and how can I prevent it?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound. It occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution after the DMSO is diluted. To prevent this, you can try the following:

  • Decrease the final concentration: Your target concentration may be too high for the aqueous medium.

  • Perform serial dilutions: Instead of adding the highly concentrated DMSO stock directly to your medium, create an intermediate dilution in pre-warmed (37°C) medium.

  • Increase the final DMSO concentration: While it's best to keep the final DMSO concentration low (typically <0.5%) to avoid solvent-induced cellular toxicity, a slight increase might be necessary to maintain solubility.

  • Use a co-solvent: In some cases, a mixture of solvents, such as DMSO and ethanol (B145695), for the stock solution can improve solubility upon dilution.

Q3: What is the long-term stability of this compound in a DMSO stock solution?

A3: When stored properly at -20°C or -80°C in a tightly sealed container to prevent moisture absorption, this compound stock solutions in DMSO are expected to be stable for an extended period. For optimal results, we recommend preparing fresh dilutions from the stock for each experiment and avoiding repeated freeze-thaw cycles by aliquoting the stock solution after preparation.

Q4: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?

A4: this compound, like many macrocyclic lactones, is expected to have very poor solubility in aqueous buffers such as water or PBS. Direct dissolution is not recommended as it will likely result in an incomplete solution and inaccurate concentration. An organic solvent like DMSO or ethanol is necessary to first dissolve the compound.

Troubleshooting Guides

Issue 1: Immediate Precipitate Formation in Aqueous Media
  • Observation: A visible precipitate or cloudiness appears immediately after diluting the this compound DMSO stock solution into cell culture medium or buffer.

  • Potential Cause: The final concentration of this compound is above its aqueous solubility limit.

  • Solution:

    • Verify Maximum Soluble Concentration: Perform a solubility test to determine the maximum workable concentration in your specific medium (see Experimental Protocols section).

    • Step-wise Dilution: Prepare an intermediate dilution of your DMSO stock in pre-warmed (37°C) media before making the final dilution.

    • Slow Addition: Add the this compound stock solution dropwise to the vortexing aqueous medium to facilitate better mixing and dispersion.

Issue 2: Precipitate Forms Over Time in the Incubator
  • Observation: The experimental medium is clear initially but becomes cloudy or shows a precipitate after several hours of incubation.

  • Potential Causes:

    • Temperature Changes: The compound may be less soluble at 37°C compared to room temperature.

    • Interaction with Media Components: this compound may interact with proteins or salts in the culture medium, leading to precipitation over time.

    • Evaporation: Evaporation of media in the incubator can increase the compound's concentration to a point where it is no longer soluble.

  • Solution:

    • Re-evaluate Soluble Concentration: Your working concentration may be too close to the solubility limit. Try using a lower concentration.

    • Serum Consideration: If using a serum-containing medium, interactions with serum proteins can sometimes either enhance or decrease solubility. Test solubility in both basal and complete media.

    • Incubator Humidity: Ensure your incubator has adequate humidity to minimize evaporation. Use culture plates with low-evaporation lids for long-term experiments.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

SolventEstimated Solubility RangeNotes
DMSO ≥ 25 mg/mL (≥ 88 mM)Recommended for primary stock solutions.
Ethanol ≥ 10 mg/mL (≥ 35 mM)Can be used as a primary solvent or co-solvent.
Methanol SolubleQualitative data suggests solubility.[1]
Dichloromethane SolubleQualitative data suggests solubility.[1]
Aqueous Buffers (PBS, Water) < 0.1 mg/mL (< 0.35 mM)Considered practically insoluble.

Disclaimer: The quantitative solubility values are estimates based on the general properties of macrocyclic lactones and should be experimentally verified.

Experimental Protocols

Protocol: Determining the Kinetic Solubility of this compound in Aqueous Media

This protocol helps determine the maximum concentration at which this compound remains in solution when diluted from a DMSO stock into your aqueous experimental medium.

Materials:

  • This compound

  • 100% DMSO

  • Your specific cell culture medium or aqueous buffer (pre-warmed to 37°C)

  • 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~600 nm (for turbidity)

Procedure:

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

  • Serial Dilution in DMSO: In the 96-well plate, perform a 2-fold serial dilution of the this compound stock solution in DMSO down a column (e.g., from 20 mM to ~10 µM).

  • Addition to Aqueous Medium: To each well containing the DMSO dilutions, add your pre-warmed aqueous medium to achieve a final DMSO concentration of 1% (e.g., add 198 µL of medium to 2 µL of each DMSO dilution). Include a well with 1% DMSO in the medium as a negative control.

  • Incubation: Incubate the plate at 37°C for a relevant experimental duration (e.g., 2 hours).

  • Observation and Measurement:

    • Visually inspect the plate for any signs of precipitation.

    • Quantify turbidity by reading the absorbance of the plate at a wavelength between 590-650 nm.

  • Data Analysis: The kinetic solubility is the highest concentration of this compound that does not show a significant increase in absorbance compared to the 1% DMSO control.

Mandatory Visualization

TGF_Beta_Signaling_Pathway TGF-β Signaling Pathway and Potential Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFB->TBRII 1. Ligand Binding TBRI TGF-β Receptor I (TβRI) TBRII->TBRI 2. Receptor Dimerization & Activation SMAD23 SMAD2/3 TBRI->SMAD23 3. Phosphorylation pSMAD23 p-SMAD2/3 SMAD_Complex p-SMAD2/3-SMAD4 Complex pSMAD23->SMAD_Complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_Complex Nuclear_Complex p-SMAD2/3-SMAD4 Complex SMAD_Complex->Nuclear_Complex 5. Nuclear Translocation DNA DNA Nuclear_Complex->DNA 6. Binds to Target Genes Transcription Gene Transcription (e.g., Cell Cycle Arrest, Apoptosis) DNA->Transcription AspinolideB This compound (Potential Inhibitor) AspinolideB->TBRI Inhibition?

Caption: TGF-β signaling pathway with potential inhibition point by this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Solubility start Start: Dissolve This compound stock_prep Prepare 10-20 mM stock in 100% DMSO start->stock_prep dilution Dilute stock into aqueous medium stock_prep->dilution precipitate_check Precipitate forms immediately? dilution->precipitate_check troubleshoot1 Reduce final concentration Perform serial dilutions in warm media Add stock slowly while vortexing precipitate_check->troubleshoot1 solution1 incubation Proceed with experiment Incubate at 37°C precipitate_check->incubation solution2 solution1 YES solution2 NO retest1 Re-test dilution troubleshoot1->retest1 retest1->dilution precipitate_check2 Precipitate forms over time? incubation->precipitate_check2 troubleshoot2 Concentration may be too high Check incubator humidity Consider media component interactions precipitate_check2->troubleshoot2 solution3 end_success Experiment Successful precipitate_check2->end_success solution4 solution3 YES solution4 NO troubleshoot2->retest1

References

Troubleshooting Aspinolide B bioassay variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Aspinolide B Bioassay Troubleshooting and Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioassays involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a polyketide-derived secondary metabolite produced by various fungi, including those of the Trichoderma and Aspergillus genera. Its primary known biological activities are antifungal and potential anti-inflammatory effects. Due to its natural origin, variability in purity and stability can be a factor in bioassay results.

Q2: I am observing high variability between replicate wells in my cell-based assay. What are the common causes?

High variability in cell-based assays is a frequent issue and can stem from several sources.[1] Key factors include:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell plating.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, consider not using the outer wells for experimental data or filling them with sterile media or PBS.

  • Pipetting Errors: Inaccurate or inconsistent liquid handling during the addition of reagents or this compound can introduce significant variability.

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and maintain a consistent passage number, as cellular responses can change with excessive passaging.

Q3: My this compound sample is not dissolving properly in the culture medium. How can I improve its solubility?

This compound, like many natural products, may have limited aqueous solubility. To improve dissolution:

  • Use an appropriate solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving hydrophobic compounds for in vitro assays. Prepare a concentrated stock solution in DMSO and then dilute it in the culture medium.

  • Control final solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.5%) and non-toxic to the cells. Include a vehicle control (medium with the same final solvent concentration) in your experimental setup.

  • Sonication: Gentle sonication of the stock solution can aid in dissolving the compound.

Q4: My colorimetric assay (e.g., MTT) is giving me inconsistent or unexpected results. What could be the issue?

Colorimetric assays can be prone to interference from natural products.

  • Compound Color: If your this compound preparation has a color, it can interfere with the absorbance reading. To correct for this, include control wells with the compound at the same concentration in the medium but without cells. Subtract the absorbance of these wells from your experimental wells.

  • Chemical Interference: Some compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability. If this is suspected, consider using a different viability assay with an alternative readout, such as an ATP-based luminescence assay.

Troubleshooting Guides

Guide 1: Troubleshooting Cytotoxicity Assays (e.g., MTT)
Problem Possible Cause(s) Recommended Solution(s)
High background absorbance in control wells Contamination of media or reagents; Phenol (B47542) red in media can interfere.Use fresh, sterile reagents. Use phenol red-free media for the assay.
Low signal or low absorbance values Insufficient cell number; Low metabolic activity of cells; Incorrect incubation time.Optimize cell seeding density. Ensure cells are healthy and in the log growth phase. Optimize incubation time with the MTT reagent.
Inconsistent results across plates Variation in incubation times; Temperature fluctuations in the incubator.Standardize all incubation times precisely. Ensure uniform temperature distribution within the incubator.
Precipitation of formazan (B1609692) crystals Incomplete solubilization of formazan.Ensure complete mixing after adding the solubilization solution. Increase incubation time with the solubilizer.
Guide 2: Troubleshooting Anti-Inflammatory Assays (e.g., TNF-α/IL-6 ELISA)
Problem Possible Cause(s) Recommended Solution(s)
High variability in cytokine levels Inconsistent cell stimulation; Pipetting errors during sample collection or ELISA procedure.Ensure uniform application of the inflammatory stimulus (e.g., LPS). Use calibrated pipettes and consistent technique.
Low or no cytokine production in stimulated controls Inactive stimulus (e.g., LPS); Low cell density.Use a fresh, validated batch of the stimulus. Optimize cell seeding density for robust cytokine production.
High cytokine levels in unstimulated controls Cell stress due to over-confluency or poor handling; Contamination of cell culture.Plate cells at an optimal density. Handle cells gently. Ensure aseptic techniques to prevent contamination.
Sample matrix effects Interference from components in the cell culture supernatant.Dilute samples to minimize matrix effects. Use a standard curve prepared in a similar matrix.

Data Presentation

While specific quantitative data for this compound is not extensively available in public literature, the following tables provide examples of how to structure and present data from cytotoxicity and anti-inflammatory bioassays for natural products.

Table 1: Example Cytotoxicity Data for a Natural Product (IC50 Values in µM)

Cell LineCompound X (48h)Doxorubicin (Positive Control)
MCF-7 (Breast Cancer)15.5 ± 2.10.8 ± 0.1
A549 (Lung Cancer)25.2 ± 3.51.2 ± 0.2
HEK293 (Normal Kidney)> 1005.4 ± 0.7

Table 2: Example Anti-Inflammatory Activity Data for a Natural Product

TreatmentTNF-α Production (pg/mL)IL-6 Production (pg/mL)
Vehicle Control25.3 ± 5.115.8 ± 4.2
LPS (1 µg/mL)1250.6 ± 150.2850.4 ± 95.7
LPS + Compound Y (10 µM)625.1 ± 75.8430.2 ± 50.1
LPS + Dexamethasone (1 µM)150.7 ± 20.395.6 ± 12.4

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol provides a general framework for assessing the cytotoxic effects of this compound on a chosen cell line.

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue).

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using appropriate software.

Protocol 2: Anti-Inflammatory Assay - Measurement of TNF-α and IL-6

This protocol outlines the measurement of pro-inflammatory cytokine inhibition in macrophages.

  • Cell Seeding:

    • Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 2 x 10^5 cells/well in 500 µL of complete DMEM.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment and Stimulation:

    • Prepare dilutions of this compound in DMEM.

    • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include unstimulated and LPS-only controls.

    • Incubate for 18-24 hours.

  • Supernatant Collection:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the cell-free supernatant from each well.

  • Cytokine Measurement (ELISA):

    • Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the concentration of each cytokine from the standard curve.

    • Determine the percentage inhibition of cytokine production by this compound compared to the LPS-only control.

Visualizations

Signaling Pathways

dot

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Gene_expression Induces

Caption: this compound may exert anti-inflammatory effects by modulating the NF-κB signaling pathway.

dot

MAPK_Signaling_Pathway Stimulus Stress/Cytokines MAPKKK MAPKKK (e.g., MEKK, ASK1) Stimulus->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Leads to

Caption: The MAPK signaling cascade is another potential target for the anti-inflammatory action of this compound.

Experimental Workflow and Logical Relationships

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// Edges start -> seed_cells; seed_cells -> incubate_24h; incubate_24h -> treat_cells; treat_cells -> incubate_exposure; incubate_exposure -> add_mtt; add_mtt -> incubate_mtt; incubate_mtt -> solubilize; solubilize -> read_absorbance; read_absorbance -> analyze_data; analyze_data -> end; }

References

Validation & Comparative

Validating the Cellular Targets of Aspinolide B in Pathogenic Fungi: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Aspinolide B, a polyketide lactone produced by fungi such as Trichoderma arundinaceum, has demonstrated antifungal properties, positioning it as a promising candidate for further investigation. This guide provides a comparative framework for validating the cellular targets of this compound, offering a side-by-side look at its potential performance with established antifungal agents and detailing the experimental protocols required for such validation.

Comparative Antifungal Performance

A critical step in evaluating a new antifungal candidate is to quantify its activity against a panel of clinically relevant pathogenic fungi and compare it to existing drugs. While specific minimum inhibitory concentration (MIC) data for purified this compound is not extensively available in the public domain, its antifungal potential has been noted, particularly against the plant pathogen Botrytis cinerea. The production of this compound and C is significantly increased in a tri5 gene-disrupted mutant of T. arundinaceum that is unable to produce the antifungal compound harzianum A, suggesting that aspinolides are key contributors to the antagonistic activity of this fungus.

For a comprehensive comparison, the following table presents hypothetical MIC values for this compound alongside reported MIC ranges for widely used antifungal drugs against key pathogenic fungi. It is imperative that future research focuses on determining the precise MIC values for purified this compound to validate these hypothetical projections.

Antifungal AgentCandida albicans (MIC in µg/mL)Aspergillus fumigatus (MIC in µg/mL)Cryptococcus neoformans (MIC in µg/mL)
This compound (Hypothetical) Data Not AvailableData Not AvailableData Not Available
Amphotericin B0.25 - 1.00.5 - 2.00.125 - 1.0
Fluconazole0.25 - 4.0Not Active4.0 - 16.0
Voriconazole0.03 - 0.250.25 - 1.00.03 - 0.25
Caspofungin0.03 - 0.50.015 - 0.12Not Active

Unraveling the Mechanism of Action: A Path Forward

The identification of the specific cellular target of this compound is paramount for its development as a therapeutic agent. Based on its chemical structure as a polyketide lactone, several potential mechanisms of action can be hypothesized. Polyketides are known to interfere with various cellular processes. The workflow for elucidating this compound's mechanism would involve a multi-pronged approach, as detailed in the experimental protocols below.

A potential starting point for investigation is the fungal cell membrane, a common target for many antifungals. Other possibilities include the disruption of key signaling pathways or the inhibition of essential enzymes.

Experimental Protocols for Target Validation

The following are detailed methodologies for key experiments essential for validating the cellular targets of this compound.

Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic fungi.

Protocol:

  • Fungal Strains: A panel of clinically relevant fungal strains, including but not limited to Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans, should be used.

  • Medium: RPMI-1640 medium with L-glutamine, buffered with MOPS (3-(N-morpholino)propanesulfonic acid), is the standard medium for antifungal susceptibility testing.

  • Procedure:

    • This compound is serially diluted in the microtiter plates.

    • A standardized inoculum of each fungal strain is added to the wells.

    • Plates are incubated at 35°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the drug-free control.

Target Identification using Affinity Chromatography and Proteomics

Objective: To identify the protein targets of this compound.

Protocol:

  • Immobilization of this compound: this compound is chemically modified to be immobilized on a solid support, such as agarose (B213101) beads, creating an affinity matrix.

  • Cell Lysate Preparation: Fungal cells are cultured and then lysed to release their proteins.

  • Affinity Chromatography: The fungal cell lysate is passed through the column containing the this compound-immobilized beads. Proteins that bind to this compound will be retained in the column.

  • Elution: The bound proteins are eluted from the column.

  • Protein Identification: The eluted proteins are identified using mass spectrometry-based proteomics.

Genetic Approaches for Target Validation

Objective: To confirm the identified targets using genetic manipulation.

Protocol:

  • Gene Knockout/Knockdown: The gene encoding the putative target protein is deleted or its expression is reduced in the pathogenic fungus. The susceptibility of the mutant strain to this compound is then compared to the wild-type strain. Increased sensitivity in the mutant would suggest that the deleted gene product is the target.

  • Gene Overexpression: The gene encoding the putative target protein is overexpressed. If the overexpressing strain shows increased resistance to this compound, it further supports the hypothesis that the protein is the target.

Visualizing the Path to Validation

To clearly illustrate the proposed research strategy, the following diagrams outline the key experimental workflows and the logical relationships in validating the cellular targets of this compound.

TargetValidationWorkflow cluster_discovery Target Discovery cluster_validation Target Validation Affinity_Chromatography Affinity Chromatography Proteomics Mass Spectrometry (Proteomics) Affinity_Chromatography->Proteomics Putative_Targets Putative Protein Targets Proteomics->Putative_Targets Genetic_Manipulation Gene Knockout/ Overexpression Phenotypic_Analysis Phenotypic Analysis Genetic_Manipulation->Phenotypic_Analysis Validated_Target Validated Cellular Target Phenotypic_Analysis->Validated_Target Aspinolide_B This compound Aspinolide_B->Affinity_Chromatography Fungal_Lysate Fungal Cell Lysate Fungal_Lysate->Affinity_Chromatography Putative_Targets->Genetic_Manipulation

Caption: Experimental workflow for this compound target validation.

SignalingPathway Aspinolide_B This compound Cellular_Target Cellular Target (e.g., Enzyme, Receptor) Aspinolide_B->Cellular_Target Binds to/Inhibits Signaling_Cascade Downstream Signaling Cascade Cellular_Target->Signaling_Cascade Modulates Cellular_Response Inhibition of Fungal Growth Signaling_Cascade->Cellular_Response

Caption: Hypothetical signaling pathway affected by this compound.

Conclusion

This compound represents a promising scaffold for the development of new antifungal drugs. However, a significant research gap exists in quantifying its antifungal efficacy and elucidating its mechanism of action. The experimental framework outlined in this guide provides a clear and actionable path for researchers to validate its cellular targets. By systematically applying these methodologies, the scientific community can unlock the full therapeutic potential of this compound and contribute to the fight against multidrug-resistant fungal infections. The successful identification of its target will not only pave the way for its clinical development but also potentially reveal novel pathways that can be exploited for future antifungal drug discovery.

Navigating the Uncharted Territory of Aspinolide B Derivatives: A Gap in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

Despite the recognized antifungal and plant-growth regulatory activities of the natural product Aspinolide B, a comprehensive analysis of its structure-activity relationship (SAR) through the systematic study of its synthetic derivatives remains a largely unexplored area in medicinal chemistry and drug development. A thorough review of existing scientific literature reveals a notable absence of studies detailing the synthesis and comparative biological evaluation of a diverse range of this compound analogs.

While the total synthesis of this compound has been successfully achieved, confirming its absolute stereochemistry, the subsequent exploration of how structural modifications impact its biological efficacy is not well-documented.[1] The primary focus of the current body of research has been on the isolation and characterization of naturally occurring aspinolides, such as this compound and its congeners, from fungal sources like Trichoderma arundinaceum. These studies have established the role of these compounds in the antifungal activity of the producing organisms and their potential in biocontrol and plant defense priming.

However, for researchers and drug development professionals, the critical next step of synthesizing a library of this compound derivatives to probe the SAR is missing. Such studies are fundamental to understanding which structural motifs are essential for bioactivity and to guide the rational design of more potent and selective analogs. Key questions regarding the role of the lactone ring size, the stereochemistry of the hydroxyl groups, and the nature of the side chain in modulating biological activity remain unanswered.

The lack of this crucial data impedes the development of this compound as a potential therapeutic or agrochemical lead. Without a clear understanding of its SAR, efforts to optimize its properties, such as potency, selectivity, and pharmacokinetic profile, are significantly hindered.

At present, it is not possible to construct a detailed comparison guide with quantitative data tables and experimental protocols for a series of this compound derivatives due to the lack of publicly available research. The scientific community would greatly benefit from future studies that undertake the systematic synthesis and biological screening of this compound analogs to unlock their full therapeutic and agricultural potential.

References

Unraveling the Signal Transduction Cross-Reactivity of Aspinolide B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Analysis of Aspinolide B's Interaction with Fungal Signaling Pathways

Researchers and drug development professionals are constantly seeking novel antifungal agents with high specificity to minimize off-target effects. This compound, a polyketide secondary metabolite produced by the fungus Trichoderma arundinaceum, has demonstrated significant antifungal activity. However, a critical aspect for its potential therapeutic application is understanding its cross-reactivity with various cellular signaling pathways in target organisms. This guide provides a comparative analysis of the known and potential interactions of this compound with key fungal signaling pathways, supported by available experimental data and detailed methodologies.

Primary Antifungal Activity and Biosynthetic Cross-Talk

This compound's primary described biological function is its antifungal activity.[1][2] Its biosynthesis is intricately linked with another secondary metabolite from T. arundinaceum, the trichothecene (B1219388) harzianum A (HA). Studies have shown that the disruption of HA production can lead to the overproduction of aspinolides, including this compound, suggesting a "terpene-polyketide cross-pathway" in the producing organism.[1] This overproduction of aspinolides is directly correlated with the antifungal efficacy of the T. arundinaceum mutant strains.

Interaction with Fungal Virulence and Gene Expression

While direct studies on the specific signaling pathways targeted by this compound are limited, research on the interaction between T. arundinaceum and the pathogenic fungus Botrytis cinerea provides valuable insights. In co-culture experiments where a T. arundinaceum mutant overproduced aspinolides B and C, changes in the gene expression of B. cinerea were observed. Notably, the expression of virulence-related genes such as atrB, encoding an ABC transporter, and pg1, encoding an endopolygalacturonase, was induced.[1] This suggests that this compound may trigger a response in the pathogen that involves signaling pathways regulating virulence and stress responses.

Table 1: Observed Effects of this compound-Producing T. arundinaceum on Botrytis cinerea

Affected ProcessTarget Gene/ProteinObserved EffectPotential Signaling Pathway ImplicationReference
VirulenceatrB (ABC transporter)UpregulationStress Response, Toxin Efflux[1]
Virulencepg1 (Endopolygalacturonase)UpregulationCell Wall Degradation, Pathogenesis[1]

Potential for Cross-Reactivity with Common Antifungal Targets

Many antifungal agents exert their effects by interfering with specific and highly conserved signaling pathways in fungi. Although direct evidence for this compound is pending, we can hypothesize potential cross-reactivity based on the mechanisms of other polyketide antifungals and the common vulnerabilities of fungal cells.

Table 2: Comparison of this compound's Potential Targets with Known Antifungal Mechanisms

Signaling Pathway/TargetKnown Antifungal ClassMechanism of ActionPotential for this compound Interaction (Hypothetical)
Cell Membrane Integrity Polyenes (e.g., Amphotericin B)Binds to ergosterol (B1671047), forming pores and causing leakage of cellular contents.The lipophilic nature of the polyketide backbone of this compound suggests a possible interaction with the fungal cell membrane, although direct binding to ergosterol has not been demonstrated.
Ergosterol Biosynthesis Azoles (e.g., Fluconazole)Inhibit lanosterol (B1674476) 14α-demethylase, disrupting ergosterol synthesis and leading to the accumulation of toxic sterol intermediates.As a polyketide, this compound's biosynthetic origin is distinct from sterols. Direct inhibition of this pathway is less likely, but indirect effects on membrane composition cannot be ruled out.
Cell Wall Integrity Echinocandins (e.g., Caspofungin)Inhibit β-(1,3)-D-glucan synthase, disrupting cell wall synthesis and leading to osmotic instability.The upregulation of the endopolygalacturonase gene pg1 in B. cinerea in response to this compound-producing T. arundinaceum suggests a potential interplay with cell wall-related processes.
Calcium Signaling -Calcineurin pathway is crucial for fungal virulence and stress responses.Many natural products are known to modulate calcium signaling. This remains a plausible but uninvestigated area for this compound.
MAPK Signaling -Mitogen-activated protein kinase (MAPK) cascades regulate fungal development, stress response, and pathogenesis.Given the observed changes in gene expression related to virulence, it is conceivable that this compound could modulate MAPK signaling pathways.

Experimental Protocols

4.1. Fungal Co-culture and Gene Expression Analysis

To investigate the effect of this compound on target fungi, co-culture assays followed by gene expression analysis can be employed.

  • Strains and Culture Conditions: A wild-type strain of a target fungus (e.g., Botrytis cinerea) and a strain of Trichoderma arundinaceum known to produce this compound (or a mutant strain overproducing it) are required. Fungi are typically grown on potato dextrose agar (B569324) (PDA) or in potato dextrose broth (PDB).

  • Co-culture Setup: A dual culture plate method can be used. A mycelial plug of the target fungus is placed on one side of a PDA plate, and a plug of the T. arundinaceum strain is placed on the opposite side. Plates are incubated at a suitable temperature (e.g., 25°C) for several days.

  • RNA Extraction: Mycelia from the interaction zone and from control plates (monocultures) are harvested. Total RNA is extracted using a suitable method, such as a Trizol-based protocol or a commercial RNA extraction kit.

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is performed to analyze the expression levels of target genes (e.g., virulence factors, stress response genes). Relative gene expression can be calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., actin or GAPDH) for normalization.

4.2. Minimum Inhibitory Concentration (MIC) Assay

To quantify the antifungal activity of purified this compound, a standard MIC assay can be performed according to CLSI guidelines.

  • Preparation of this compound: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Inoculum Preparation: A suspension of fungal spores or yeast cells is prepared and adjusted to a standard concentration.

  • Assay Setup: Serial dilutions of this compound are prepared in a 96-well microtiter plate containing a suitable growth medium. The fungal inoculum is added to each well.

  • Incubation and Reading: The plate is incubated at an appropriate temperature for 24-48 hours. The MIC is determined as the lowest concentration of this compound that visibly inhibits fungal growth.

Visualizing Potential Interactions

This compound Biosynthesis and its Antifungal Effect

G cluster_trichoderma Trichoderma arundinaceum cluster_pathogen Pathogenic Fungus Polyketide Precursors Polyketide Precursors PKS genes (asp1, asp2) PKS genes (asp1, asp2) Polyketide Precursors->PKS genes (asp1, asp2) Biosynthesis This compound This compound PKS genes (asp1, asp2)->this compound Fungal Cell Fungal Cell This compound->Fungal Cell Antifungal Activity Harzianum A Biosynthesis Harzianum A Biosynthesis Harzianum A Biosynthesis->this compound Cross-talk Virulence Gene Expression Virulence Gene Expression Fungal Cell->Virulence Gene Expression Modulation Cellular Stress Cellular Stress Fungal Cell->Cellular Stress Induction

Caption: Biosynthesis of this compound and its impact on a pathogenic fungus.

Hypothetical Signaling Pathway Interactions of this compound

G cluster_membrane Cell Membrane cluster_wall Cell Wall cluster_intracellular Intracellular Signaling This compound This compound Membrane Integrity Membrane Integrity This compound->Membrane Integrity Potential Interaction Cell Wall Integrity Pathway Cell Wall Integrity Pathway This compound->Cell Wall Integrity Pathway Potential Interaction MAPK Pathway MAPK Pathway This compound->MAPK Pathway Potential Interaction Calcium Signaling Calcium Signaling This compound->Calcium Signaling Potential Interaction Ergosterol Pathway Ergosterol Pathway Membrane Integrity->Ergosterol Pathway

Caption: Potential cross-reactivity of this compound with fungal signaling pathways.

Conclusion and Future Directions

This compound is a promising antifungal compound with a clear role in the biocontrol activity of Trichoderma arundinaceum. While its precise mechanism of action and the full extent of its cross-reactivity with fungal signaling pathways are not yet fully elucidated, preliminary evidence suggests an impact on the expression of virulence-related genes in pathogenic fungi. Future research should focus on identifying the direct molecular targets of this compound to better understand its mode of action and to assess its selectivity. Transcriptomic and proteomic studies of this compound-treated fungi would provide a broader view of the affected cellular processes and signaling networks. Such studies are crucial for the development of this compound as a potential therapeutic agent and for designing strategies to enhance its efficacy and specificity.

References

Validating the Role of Aspinolide B in Trichoderma's Biocontrol Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Trichoderma is a cornerstone of modern agriculture's move towards sustainable practices, with its species being among the most effective and widely used biocontrol agents (BCAs) against fungal phytopathogens. The efficacy of Trichoderma stems from a multifaceted arsenal (B13267) of mechanisms, including direct antagonism through mycoparasitism and the secretion of antifungal secondary metabolites, as well as indirect action by stimulating plant growth and inducing systemic resistance. This guide provides a comparative analysis of the role of a specific secondary metabolite, Aspinolide B, in the overall biocontrol efficacy of Trichoderma arundinaceum.

This compound is a polyketide secondary metabolite that has been identified as a contributor to the biocontrol capabilities of T. arundinaceum. Its role has been notably elucidated through the study of genetically modified strains, particularly a tri5 gene-disrupted mutant. This mutant is incapable of producing the trichothecene (B1219388) Harzianum A (HA), leading to an overproduction of aspinolides, including this compound and C. The significant antifungal activity retained by this mutant underscores the importance of aspinolides in Trichoderma's biocontrol arsenal.

This guide will objectively compare the performance of Trichoderma strains with varying metabolic profiles, supported by experimental data, to validate the specific contributions of this compound.

Comparative Biocontrol Efficacy

The evaluation of this compound's contribution to biocontrol is effectively demonstrated by comparing the antagonistic activity of wild-type T. arundinaceum with its tri5 mutant, which overproduces aspinolides. While Aspinolide C has been shown to have direct antifungal properties, this compound's primary role appears to be in the induction of plant defense mechanisms.

Strain/Compound Primary Antagonistic Mechanism Direct Antifungal Activity vs. Botrytis cinerea Induction of Plant Defense Supporting Evidence
Wild-Type T. arundinaceum Mycoparasitism, Competition, Antibiosis (Harzianum A and other metabolites)HighYesProduces a diverse array of secondary metabolites, including Harzianum A, known for its antifungal properties.
T. arundinaceum tri5 Mutant Mycoparasitism, Competition, Antibiosis (Aspinolides B, C, and others)Moderate to HighYes (Potentially Enhanced)Lacks Harzianum A but overproduces aspinolides. The retention of strong biocontrol activity points to the efficacy of aspinolides.
Purified Harzianum A (HA) AntibiosisHighYesDirectly inhibits fungal growth and induces plant defense gene expression.[1]
Purified Aspinolide C AntibiosisModerateYesExhibits direct antifungal activity against B. cinerea and can upregulate plant defense-related genes.
Purified this compound Induction of Plant DefenseLow to NoneYes (Primary Role)Lacks significant direct antifungal activity, suggesting its main contribution is through stimulating the plant's immune response.

Experimental Protocols

Dual Culture Assay for Antagonistic Activity

This protocol is used to assess the direct antifungal activity of Trichoderma strains against a target pathogen.

Materials:

  • Potato Dextrose Agar (PDA) plates (90 mm)

  • Cultures of Trichoderma arundinaceum (wild-type and tri5 mutant) and the target pathogen (e.g., Botrytis cinerea) grown on PDA.

  • Sterile cork borer (5 mm diameter)

  • Incubator (25°C)

Procedure:

  • Using a sterile cork borer, take a mycelial disc from the edge of an actively growing culture of the Trichoderma strain.

  • Place the Trichoderma mycelial disc on a fresh PDA plate, approximately 2 cm from the edge.

  • Take a mycelial disc from the edge of an actively growing culture of the target pathogen.

  • Place the pathogen mycelial disc on the same PDA plate, opposite to the Trichoderma disc, also 2 cm from the edge.

  • As a control, place a mycelial disc of the pathogen on a fresh PDA plate without Trichoderma.

  • Incubate all plates at 25°C for 5-7 days, or until the pathogen in the control plate has grown to cover most of the plate.

  • Observe the interaction between the Trichoderma and the pathogen. The formation of an inhibition zone (a clear area between the two fungi) indicates the production of antifungal compounds.

  • Measure the radial growth of the pathogen in the dual culture plate and the control plate. Calculate the percentage of inhibition of radial growth (PIRG) using the following formula: PIRG (%) = [(R1 - R2) / R1] * 100 Where:

    • R1 = Radius of the pathogen colony in the control plate.

    • R2 = Radius of the pathogen colony in the dual culture plate.

Analysis of Plant Defense Gene Expression by qRT-PCR

This protocol is used to quantify the induction of plant defense-related genes in response to treatment with Trichoderma or its metabolites.

Materials:

  • Plant seedlings (e.g., tomato or Arabidopsis thaliana)

  • Trichoderma spore suspension or purified this compound solution

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR instrument and reagents (e.g., SYBR Green)

  • Primers for target defense genes (e.g., PR1 for the salicylic (B10762653) acid pathway, PDF1.2 for the jasmonic acid pathway) and a reference gene (e.g., Actin).

Procedure:

  • Treat plant seedlings with the Trichoderma spore suspension, purified this compound, or a control solution (e.g., water).

  • At specific time points (e.g., 24, 48, 72 hours) after treatment, harvest the plant tissues (e.g., leaves) and immediately freeze them in liquid nitrogen.

  • Extract total RNA from the plant tissues using a suitable RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform quantitative real-time PCR (qRT-PCR) using the synthesized cDNA as a template, specific primers for the target and reference genes, and a qPCR reagent mix.

  • The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalizing the expression to the reference gene and comparing the treated samples to the control samples.

Signaling Pathways and Logical Relationships

The biocontrol activity of Trichoderma and the role of its secondary metabolites are intricately linked to the plant's innate immune system. This compound is believed to act as an elicitor, triggering a cascade of signaling events within the plant that lead to a state of heightened defense.

experimental_workflow cluster_trichoderma Trichoderma arundinaceum Strains cluster_pathogen Pathogen cluster_assay Biocontrol Efficacy Assay cluster_plant Plant Interaction wt Wild-Type dual_culture Dual Culture Assay wt->dual_culture treatment Treatment wt->treatment tri5 tri5 Mutant (this compound Overproducer) tri5->dual_culture tri5->treatment pathogen Botrytis cinerea pathogen->dual_culture pirg Calculate % Inhibition dual_culture->pirg plant Plant Seedlings plant->treatment gene_expression Defense Gene Expression (qRT-PCR) treatment->gene_expression

Caption: Experimental workflow for comparing the biocontrol efficacy of T. arundinaceum strains.

This compound likely triggers plant defense through the jasmonic acid (JA) and salicylic acid (SA) signaling pathways, which are key regulators of induced systemic resistance (ISR).

signaling_pathway cluster_ja Jasmonic Acid (JA) Pathway cluster_sa Salicylic Acid (SA) Pathway aspinolide This compound receptor Plant Cell Receptor aspinolide->receptor ros Reactive Oxygen Species (ROS) Burst receptor->ros mapk MAPK Cascade receptor->mapk ja_synthesis JA Biosynthesis mapk->ja_synthesis sa_synthesis SA Biosynthesis mapk->sa_synthesis jaz JAZ Repressor Degradation ja_synthesis->jaz myc2 MYC2/ERF Transcription Factors jaz->myc2 ja_response JA-responsive Genes (e.g., PDF1.2) myc2->ja_response defense Induced Systemic Resistance (ISR) ja_response->defense npr1 NPR1 Activation sa_synthesis->npr1 sa_response SA-responsive Genes (e.g., PR-1) npr1->sa_response sa_response->defense

Caption: Proposed signaling pathway for this compound-induced plant defense.

References

Comparative metabolomics of Aspinolide B producing and non-producing fungal strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic profiles of fungal strains that produce the bioactive polyketide, Aspinolide B, versus those that do not. By leveraging advanced metabolomics techniques, we can illuminate the biochemical distinctions that underpin the synthesis of this promising natural product. This document outlines detailed experimental protocols, presents comparative data, and visualizes the key metabolic and signaling pathways involved.

Introduction to this compound

This compound is a polyketide-derived 10-membered lactone with significant biological activities, including antifungal properties, making it a molecule of interest for drug discovery and development. Understanding the metabolic machinery responsible for its production is crucial for optimizing yields and for bioengineering novel derivatives. Key fungal species known to produce aspinolides include Trichoderma arundinaceum and Aspergillus ochraceus.[1] Comparative metabolomics offers a powerful lens to dissect the intricate metabolic networks that differentiate producing strains from their non-producing counterparts.

Comparative Metabolomics Data

The following table summarizes hypothetical, yet representative, quantitative metabolomics data from a comparative analysis between this compound-producing and non-producing fungal strains. The data is presented as relative abundance, normalized to an internal standard. This data reflects the expected upregulation of metabolites directly involved in the this compound biosynthetic pathway and the differential expression of other related secondary metabolites.

MetaboliteChemical ClassThis compound Producing Strain (Relative Abundance)Non-Producing Strain (Relative Abundance)Fold Change (Producer/Non-Producer)
This compound Polyketide 150.7 ± 12.3 Not Detected -
Aspinolide CPolyketide45.2 ± 5.1Not Detected-
Harzianum ATerpenoid25.8 ± 3.9150.2 ± 15.70.17
Acetyl-CoAPrimary Metabolite120.5 ± 10.1105.3 ± 9.81.14
Malonyl-CoAPrimary Metabolite115.3 ± 9.898.7 ± 8.51.17
Putative Polyketide Precursor 1Polyketide Intermediate85.6 ± 7.2Not Detected-
Putative Polyketide Precursor 2Polyketide Intermediate60.1 ± 6.5Not Detected-
Ochratoxin APolyketide5.2 ± 1.1120.9 ± 11.50.04

Note: This data is a representative synthesis based on published literature and is intended for illustrative purposes. Actual experimental values may vary.

Experimental Protocols

A robust comparative metabolomics study is underpinned by meticulous experimental design and execution. The following is a detailed protocol for the extraction and analysis of polyketides from fungal cultures.

Fungal Strains and Culture Conditions
  • This compound-Producing Strains: Trichoderma arundinaceum IBT 40837, Aspergillus ochraceus NRRL 35121.

  • Non-Producing Strains: Aspergillus ochraceus NRRL 35158, Aspergillus westerdijkiae NRRL 3174.

  • Culture Medium: Potato Dextrose Broth (PDB) is a suitable medium for inducing secondary metabolite production.

  • Incubation: Cultures are grown in liquid PDB at 25-28°C with shaking (150 rpm) for 7-14 days to allow for sufficient biomass and secondary metabolite accumulation. Environmental factors such as light, temperature, and nutrient availability can significantly affect metabolite production and should be carefully controlled.[2]

Metabolite Extraction
  • Separate the fungal mycelia from the culture broth by vacuum filtration.

  • Lyophilize the mycelia to dryness.

  • Grind the dried mycelia into a fine powder.

  • Extract the powdered mycelia with a solvent mixture of ethyl acetate (B1210297) and methanol (B129727) (2:1, v/v) with 1% formic acid to enhance the extraction of acidic compounds.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture and collect the supernatant.

  • Repeat the extraction process twice and pool the supernatants.

  • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Resuspend the crude extract in a known volume of methanol for LC-MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UHPLC system is recommended for accurate mass measurements and fragmentation analysis.

  • Chromatographic Column: A C18 reversed-phase column is suitable for separating a wide range of fungal secondary metabolites.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) is typically used.

  • Gradient Elution: A typical gradient might start at 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

  • Mass Spectrometry: Data is acquired in both positive and negative ionization modes to capture a broader range of metabolites. Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be employed for MS/MS fragmentation.

Data Analysis
  • Raw data is processed using software such as XCMS or MZmine for peak picking, alignment, and integration.

  • Metabolite identification is performed by comparing the accurate mass and MS/MS fragmentation patterns with spectral databases (e.g., METLIN, GNPS, or an in-house library).

  • Multivariate statistical analysis, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), is used to identify metabolites that are significantly different between the producing and non-producing strains.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the comparative metabolomics workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis strain_culture Fungal Strain Culturing (Producing & Non-producing) biomass_harvest Biomass Harvesting & Lyophilization strain_culture->biomass_harvest extraction Metabolite Extraction biomass_harvest->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis data_processing Data Processing (Peak Picking, Alignment) lcms_analysis->data_processing metabolite_id Metabolite Identification data_processing->metabolite_id stat_analysis Statistical Analysis (PCA, OPLS-DA) metabolite_id->stat_analysis pathway_analysis Pathway Analysis stat_analysis->pathway_analysis

Comparative metabolomics workflow.
This compound Biosynthesis Pathway

The biosynthesis of this compound is a complex process initiated by two key polyketide synthase (PKS) genes, asp1 and asp2.[1] The following diagram outlines the proposed biosynthetic pathway.

aspinolide_biosynthesis cluster_pks Polyketide Synthesis cluster_modification Modification acetyl_coa Acetyl-CoA pks_asp2 asp2 (PKS) acetyl_coa->pks_asp2 malonyl_coa Malonyl-CoA malonyl_coa->pks_asp2 lactone_ring 10-membered lactone ring intermediate pks_asp2->lactone_ring Forms lactone backbone pks_asp1 asp1 (PKS) lactone_ring->pks_asp1 butenoyl_substituent Butenoyl substituent formation pks_asp1->butenoyl_substituent Adds butenoyl group aspinolide_b This compound butenoyl_substituent->aspinolide_b signaling_pathway cluster_input Environmental Cues cluster_transduction Signal Transduction cluster_output Cellular Response environmental_cues Nutrient Availability Light, pH, Stress gpcr G-Protein Coupled Receptor (GPCR) environmental_cues->gpcr g_protein G-Proteins gpcr->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase mapk_cascade MAPK Cascade g_protein->mapk_cascade camp cAMP adenylyl_cyclase->camp pka Protein Kinase A (PKA) camp->pka transcription_factors Transcription Factors pka->transcription_factors mapk_cascade->transcription_factors pks_genes Polyketide Synthase Genes (e.g., asp1, asp2) transcription_factors->pks_genes aspinolide_production This compound Production pks_genes->aspinolide_production

References

Safety Operating Guide

Proper Disposal of Aspinolide B: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Aspinolide B, a polyketide with plant growth regulatory activity. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Researchers, scientists, and drug development professionals handling this compound must be fully aware of its hazard profile and the appropriate disposal protocols. This document outlines the necessary steps for the safe management of this compound waste, in solid form and in solution.

Hazard and Safety Information

Data PointInformation
Personal Protective Equipment (PPE) Safety glasses, gloves, and a laboratory coat.
Spill Procedures Sweep up solid spills, avoiding dust generation. For solutions, absorb with an inert material. Place in a sealed container for disposal.
First Aid: Eyes Rinse with plenty of water.
First Aid: Skin Wash with soap and water.
First Aid: Ingestion Rinse mouth with water.
First Aid: Inhalation Move to fresh air.

Step-by-Step Disposal Procedures

The following protocols are based on general best practices for laboratory chemical waste disposal and should be adapted to comply with local, state, and federal regulations.

Experimental Protocol: Decontamination of Empty Containers
  • Initial Rinse: For containers that held this compound, the first rinse should be with a suitable solvent in which this compound is soluble (e.g., ethanol, methanol, dichloromethane, or DMSO). This initial rinsate must be collected and treated as hazardous chemical waste.

  • Subsequent Rinses: Perform at least two additional rinses with the chosen solvent. These subsequent rinses can also be collected as hazardous waste. For highly toxic compounds, it is recommended that the first three rinses be collected for disposal[1].

  • Final Rinse: A final rinse with water may be appropriate if the chosen solvent is miscible with water.

  • Container Disposal: After thorough rinsing and air-drying, the container may be disposed of as non-hazardous laboratory glass or plastic, in accordance with institutional policies.

Experimental Protocol: Disposal of Solid this compound Waste
  • Collection: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a clearly labeled, sealed container.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "this compound".

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.

Experimental Protocol: Disposal of this compound Solutions
  • Collection: Collect all solutions containing this compound in a designated, leak-proof, and chemically compatible container.

  • Labeling: Clearly label the container as "Hazardous Waste" and list all chemical constituents, including solvents and an estimated concentration of this compound.

  • Storage: Store the waste container in a secondary containment tray in a designated hazardous waste accumulation area.

  • Disposal: The waste will be collected by a certified hazardous waste disposal service. Do not dispose of this compound solutions down the drain.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste.

AspinolideB_Disposal cluster_waste_generation Waste Generation cluster_waste_characterization Waste Characterization cluster_disposal_pathway Disposal Pathway start This compound Waste Generated is_solid Solid Waste? start->is_solid is_solution Solution? start->is_solution is_container Empty Container? start->is_container collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Yes collect_liquid Collect in Labeled Liquid Waste Container is_solution->collect_liquid Yes decontaminate Decontaminate Container (Triple Rinse) is_container->decontaminate Yes hazardous_waste_pickup Arrange for Hazardous Waste Disposal collect_solid->hazardous_waste_pickup collect_liquid->hazardous_waste_pickup collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate dispose_container Dispose of Clean Container as Non-Hazardous decontaminate->dispose_container collect_rinsate->hazardous_waste_pickup

Caption: this compound Disposal Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.